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Cyanoethylpyrazole

Cat. No.: B13640542
M. Wt: 121.14 g/mol
InChI Key: WUVCPAVXBDDGPH-UHFFFAOYSA-N
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Description

Significance within Pyrazole (B372694) and Heterocyclic Chemistry Research

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and materials science, meaning its structure is frequently found in compounds with significant biological activity or material properties. rsc.org Pyrazole derivatives have a long history of application in the pharmaceutical industry and are core components of numerous commercial drugs. rsc.org They are also prominent in agrochemicals, serving as herbicides, insecticides, and fungicides. evitachem.com The significance of cyanoethylpyrazoles stems from their role as versatile building blocks that combine the foundational pyrazole scaffold with the synthetic utility of the cyanoethyl group.

The nitrile functional group (-C≡N) on the side chain is a valuable synthetic handle. It can undergo a variety of chemical transformations, such as hydrolysis to carboxylic acids, reduction to amines, or participation in cyclization reactions to form more complex heterocyclic systems. smolecule.comcymitquimica.com For example, the cyanoethyl group can be hydrolyzed to a propanoic acid moiety, as demonstrated in the synthesis of 3-(3-aryl-4-formyl-1-pyrazolyl)propionic acids from their 3-aryl-1-(2-cyanoethyl)-4-formylpyrazole precursors. researchgate.net This reactivity allows chemists to elaborate the initial cyanoethylpyrazole structure into a diverse array of more complex molecules, making it a key intermediate in multi-step syntheses. cymitquimica.comchemicalbook.com

Historical Context of N-Substituted Pyrazole Synthesis and Reactivity Studies

The history of pyrazole chemistry dates back to 1883, with early synthesis methods, such as the Knorr pyrazole synthesis, typically involving the condensation of 1,3-dicarbonyl compounds with hydrazines. evitachem.com While effective for creating the pyrazole ring, the synthesis of specifically N-substituted pyrazoles often presents a significant challenge: regioselectivity. When an unsymmetrical pyrazole is alkylated, the substitution can occur at either of the two ring nitrogen atoms, potentially leading to a mixture of two regioisomers. nih.gov

The synthesis of N-cyanoethylpyrazoles is most commonly achieved through the aza-Michael addition of a pyrazole to acrylonitrile (B1666552) (CH₂=CHCN). rsc.orgnih.govrsc.orgbibliomed.org This reaction is a cornerstone for creating the N-CH₂CH₂CN linkage. Research has focused on optimizing this transformation, exploring various catalytic systems to improve yield and efficiency. While early methods often used basic conditions, such as pyridine (B92270) or sodium hydroxide (B78521), contemporary research has developed more refined protocols. bibliomed.orgbeilstein-journals.orgresearchgate.net Recent studies have demonstrated the efficacy of cesium carbonate (Cs₂CO₃) as a catalyst for the direct aza-Michael addition, providing high yields of the desired products. rsc.orgnih.govrsc.org Furthermore, investigations into solvent-free and catalyst-free conditions have shown that the reaction can proceed efficiently at elevated temperatures, offering a greener synthetic route by minimizing waste. semanticscholar.org

Table 1: Selected Methods for the Synthesis of N-Cyanoethylpyrazoles via Aza-Michael Addition

ReactantsCatalyst/ConditionsProductKey ObservationReference
Pyrazole, AcrylonitrileAqueous Pyridine, Reflux5-Amino-1-β-cyanoethyl pyrazoleDemonstrates classical basic conditions for the cyanoethylation of aminopyrazoles. bibliomed.org
Pyrazole, Acrylonitrile1% NaOH, Reflux5-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (via cyclized intermediate)Base-catalyzed cyanoethylation followed by intramolecular cyclization. researchgate.net
Pyrazole, Dimethyl 2-benzylidenemalonateCs₂CO₃ (10 mol%), THF, 25°CDimethyl 2-((1H-pyrazol-1-yl)(phenyl)methyl)malonateHighly efficient synthesis of pyrazole derivatives with up to 94% yield, applicable on a gram scale. rsc.orgnih.govrsc.org
Pyrazole, AcrylonitrileSolvent-free, 80°C3-(1H-pyrazol-1-yl)propanenitrileReaction completes in ~4 hours; demonstrates a green chemistry approach by eliminating solvents. semanticscholar.org

Structural Motif Importance and Research Opportunities

In chemical sciences, a structural motif refers to a specific three-dimensional arrangement of atoms that appears in a variety of different molecules and is often associated with a particular function or property. bme.hu The pyrazole ring itself is a critical structural motif, prized for its ability to engage in hydrogen bonding and coordinate with metal ions, which underpins its utility in drug design and catalysis. cymitquimica.com

The this compound structure combines the pyrazole motif with the cyanoethyl side chain, which itself offers opportunities for further structural development. The nitrile group and the methylene (B1212753) carbons of the ethyl chain are sites for further chemical modification. Research has shown that the cyanoethyl group can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. researchgate.net These more complex structures are of significant interest in medicinal chemistry.

The primary research opportunities involving cyanoethylpyrazoles lie in their use as versatile intermediates. Current and future research focuses on:

Developing Novel Synthetic Routes: Creating new, efficient, and stereoselective methods to synthesize functionalized cyanoethylpyrazoles.

Exploring Reactivity: Investigating the full range of chemical transformations of the cyanoethyl side chain to access new molecular scaffolds. smolecule.com This includes exploring reactions beyond simple hydrolysis or reduction.

Synthesis of Complex Molecules: Using cyanoethylpyrazoles as key building blocks for the synthesis of complex pharmaceutical targets and functional materials. evitachem.comfinechemical.net For instance, they are used as intermediates in the synthesis of Janus kinase (JAK) inhibitors. google.comgoogle.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into cyanoethylpyrazoles is driven by their potential as foundational molecules in organic synthesis. The primary objectives of this research can be summarized as follows:

Synthetic Efficiency and Green Chemistry: A major goal is to develop robust, high-yield synthetic protocols for cyanoethylpyrazoles that are also environmentally benign. This includes the exploration of catalyst-free reactions, reactions in aqueous media, or solvent-free conditions to align with the principles of green chemistry. semanticscholar.org

Understanding Reaction Mechanisms and Regioselectivity: A fundamental objective is to fully understand the mechanisms of cyanoethylation and subsequent reactions. This includes controlling the regioselectivity of N-substitution on the pyrazole ring to avoid the formation of isomeric mixtures, which is a classic problem in pyrazole chemistry. nih.govoxinst.com

Elucidation of Structure and Properties: Detailed characterization of novel this compound derivatives is crucial. This involves the use of modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and, where possible, X-ray crystallography to unequivocally determine their structure. vulcanchem.comrsc.orgmdpi.com This data is essential for understanding structure-activity relationships.

Application as Synthetic Intermediates: The overarching goal is to leverage the unique reactivity of cyanoethylpyrazoles to build more complex and valuable molecules. This involves designing multi-step synthetic pathways where the this compound is a key component, enabling access to novel classes of compounds for evaluation in drug discovery and materials science. chemicalbook.comfinechemical.net

Table 2: Estimated Spectroscopic Data for a Representative Compound: 3-(1H-pyrazol-1-yl)propanenitrile

TechniqueExpected Signals and PositionsInterpretationReference
¹H NMRδ ~2.8–3.5 ppm (multiplet, 4H) δ ~6.2 ppm (t, 1H) δ ~7.5 ppm (d, 2H)Signals for the two methylene groups (-CH₂CH₂CN) of the cyanoethyl chain. Signals for the three protons on the pyrazole ring. vulcanchem.com
¹³C NMRδ ~115–120 ppm δ ~75–140 ppmPeak corresponding to the nitrile carbon (-C≡N). Peaks corresponding to the pyrazole ring carbons and methylene carbons. vulcanchem.com
IR Spectroscopy~2200–2250 cm⁻¹ (strong)Characteristic strong absorption for the C≡N (nitrile) stretching vibration. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3 B13640542 Cyanoethylpyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)propanenitrile

InChI

InChI=1S/C6H7N3/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2H2,(H,8,9)

InChI Key

WUVCPAVXBDDGPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)CCC#N

Origin of Product

United States

Advanced Synthetic Methodologies for Cyanoethylpyrazole and Its Derivatives

Direct N-Cyanoethylation of Pyrazole (B372694) Cores

The most direct route to N-cyanoethylated pyrazoles involves the formation of a new nitrogen-carbon bond at one of the pyrazole ring's nitrogen atoms. This is predominantly achieved through the addition of the pyrazole to an activated alkene, acrylonitrile (B1666552).

Michael-Type Addition Reactions with Acrylonitrile

The reaction of a compound with an active hydrogen atom across the double bond of acrylonitrile is known as cyanoethylation. asianpubs.org This process, a classic example of a Michael-type addition, is a convenient and widely used method for introducing a propionitrile (B127096) group into a molecule. asianpubs.org The pyrazole N-H bond possesses an active hydrogen, making it a suitable nucleophile for this reaction. The strong electron-withdrawing nature of the nitrile group polarizes acrylonitrile, making the β-carbon atom electrophilic and susceptible to nucleophilic attack by the pyrazole nitrogen. asianpubs.org

The success and efficiency of the N-cyanoethylation of pyrazoles with acrylonitrile are highly dependent on the chosen reaction conditions and catalytic system. The basicity of the pyrazole and the presence of substituents significantly influence the reaction's facility. researchgate.net

Catalysis:

Base Catalysis: Cyanoethylation is generally a base-catalyzed reaction. asianpubs.org Strong bases, such as quaternary ammonium (B1175870) hydroxides (e.g., Triton B), sodium hydroxide (B78521), or potassium hydroxide, are effective in generating the pyrazolate anion, a more potent nucleophile that readily attacks acrylonitrile.

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts has been studied for the cyanoethylation of pyrazoles. researchgate.netglobalauthorid.com This method is advantageous as it allows the reaction between the pyrazolate anion (in the solid or organic phase) and acrylonitrile (in the organic phase) to proceed efficiently.

Copper Catalysis: For less reactive or sterically hindered aromatic amines, copper catalysts have been employed. asianpubs.org While often used for amines, this principle can be extended to heterocyclic systems. Catalysts like cupric acetate (B1210297) can facilitate the reaction where other methods fail, possibly through the formation of a copper complex that activates either the pyrazole or acrylonitrile. asianpubs.org It has been noted that cupric acetate can be preferable to cuprous chloride, as the latter may promote dicyanoethylation. asianpubs.org

Acid Catalysis: While less common for pyrazoles, acid catalysts can be used, particularly for substrates with high basicity. Acid catalysts function by activating the acrylonitrile, enhancing the electrophilicity of the β-carbon atom. asianpubs.org

Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that must be optimized. Reactions are often conducted in solvents like aqueous pyridine (B92270) bibliomed.org, or in aprotic media when strong bases are used. asianpubs.org Refluxing temperatures are common, particularly for less reactive substrates.

Table 1: Illustrative Catalysts for Cyanoethylation of N-H Containing Heterocycles

Catalyst Type Specific Example(s) Role Reference
Base Catalyst Quaternary Ammonium Hydroxides (Triton B) Generates pyrazolate anion for nucleophilic attack asianpubs.org
Phase-Transfer Not specified Facilitates reaction between phases researchgate.netglobalauthorid.com
Copper Catalyst Cupric Acetate Aids reaction of sterically hindered or deactivated substrates asianpubs.org
Substrate Scope and Limitations for N-Substitution

The scope of the direct N-cyanoethylation of pyrazoles is broad, but certain limitations exist based on the electronic and steric properties of the pyrazole substrate.

Acidity and Electronic Effects: The ease of the cyanoethylation process is directly related to the acidity of the pyrazole. researchgate.net Pyrazoles functionalized with electron-withdrawing groups are more acidic, facilitating the formation of the pyrazolate anion and thus promoting the reaction. Conversely, electron-donating groups can decrease acidity and slow the reaction rate. For example, 5-aminopyrazole and its derivatives readily undergo cyanoethylation. The reaction of 5-aminopyrazole analogs with acrylonitrile in refluxing aqueous pyridine yields the corresponding 5-amino-1-(β-cyanoethyl)pyrazoles. bibliomed.org Similarly, 3,5-diaminopyrazole reacts with acrylonitrile under these conditions to afford 3,5-diamino-1-β-cyanoethyl pyrazole. bibliomed.org

Steric Hindrance: Sterically hindered pyrazoles, such as those with bulky substituents at positions 3 and 5, may react more slowly or require more forcing conditions. The use of specific catalysts, like cupric acetate, can sometimes overcome the challenges posed by steric hindrance. asianpubs.org

Regioselectivity: For unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole), the cyanoethylation can result in a mixture of two regioisomers (N1 and N2 substitution). The ratio of these isomers is influenced by the reaction conditions and the nature of the substituent on the pyrazole ring.

Alternative Cyanoethylation Strategies

While the Michael addition of acrylonitrile is the predominant method for N-cyanoethylation, other strategies can be envisaged, though they are less commonly reported in the literature for pyrazoles. Conceptually, the reaction of a pyrazole salt with a 3-halopropionitrile (e.g., 3-chloropropionitrile (B165592) or 3-bromopropionitrile) via a nucleophilic substitution mechanism would also yield the N-cyanoethylpyrazole product. This approach, however, is often less efficient and may present issues with reagent stability and side reactions. The vast majority of documented syntheses rely on the high reactivity and accessibility of acrylonitrile.

Cyclocondensation Approaches to Form Cyanoethylpyrazoles

An alternative to modifying a pre-existing pyrazole ring is to construct the ring with the cyanoethyl group already attached to the hydrazine (B178648) precursor. This method offers excellent control over the regiochemistry of the final product, as the position of the cyanoethyl group is predetermined.

Reactions Involving β-Cyanoethylhydrazine Precursors

The synthesis of substituted pyrazoles can be achieved through the cyclocondensation reaction of a hydrazine with a 1,3-difunctional compound. mdpi.com By using β-cyanoethylhydrazine as the hydrazine component, 1-(β-cyanoethyl)pyrazoles can be synthesized directly.

This strategy has been successfully employed in the synthesis of aminopyrazole derivatives. For instance, the reaction of β-cyanoethylhydrazine with β-ethoxy-α,β-unsaturated nitriles results in the formation of 5-amino-1-β-cyanoethylpyrazoles. researchgate.net In a similar fashion, reacting β-cyanoethylhydrazine with anilinomethylenemalononitrile leads to the production of 3-amino-1-β-cyanoethyl-4-cyanopyrazole. researchgate.net These reactions demonstrate a powerful and regioselective route to highly functionalized cyanoethylpyrazoles that serve as versatile intermediates for further chemical transformations. researchgate.net

Table 2: Synthesis of Cyanoethylpyrazoles via Cyclocondensation with β-Cyanoethylhydrazine

1,3-Bis-electrophile Precursor Product Reference
β-Ethoxy-α,β-unsaturated nitriles 5-Amino-1-β-cyanoethylpyrazoles researchgate.net
Anilinomethylenemalononitrile 3-Amino-1-β-cyanoethyl-4-cyanopyrazole researchgate.net

An exploration of advanced synthetic strategies reveals sophisticated methods for the preparation of cyanoethylpyrazole and its associated derivatives. These methodologies leverage specific condensation and cyclization reactions, as well as innovative techniques involving functionalized building blocks, to construct the target heterocyclic systems.

1

The synthesis of cyanoethyl-substituted pyrazoles can be efficiently achieved through the reaction of β-cyanoethylhydrazine with various unsaturated nitrile compounds. These reactions provide direct routes to functionalized pyrazole cores.

1 Condensation with β-Ethoxy-α,β-Unsaturated Nitriles

A key synthetic route involves the reaction of β-cyanoethylhydrazine with β-ethoxy-α,β-unsaturated nitriles. researchgate.netresearchgate.net This condensation reaction directly yields 5-amino-1-β-cyanoethylpyrazoles. researchgate.netresearchgate.net The process capitalizes on the reactivity of the hydrazine moiety with the unsaturated nitrile system to form the pyrazole ring in a single step. The reaction has been demonstrated with various substituted β-ethoxy-α,β-unsaturated nitriles, leading to a range of this compound derivatives. researchgate.net

Table 1: Synthesis of 5-Amino-1-β-cyanoethylpyrazoles

Reactant 1 Reactant 2 (β-Ethoxy-α,β-unsaturated nitrile) Product Reference
β-Cyanoethylhydrazine Ethoxymethylenemalononitrile 5-Amino-1-β-cyanoethyl-4-cyanopyrazole researchgate.net
β-Cyanoethylhydrazine Ethyl ethoxymethylenecyanoacetate 5-Amino-4-carbethoxy-1-β-cyanoethylpyrazole researchgate.net

2 Condensation with Anilinomethylenemalononitrile

Another effective method for synthesizing a this compound derivative is the condensation of β-cyanoethylhydrazine with anilinomethylenemalononitrile. researchgate.netresearchgate.net This reaction proceeds to form 3-amino-1-β-cyanoethyl-4-cyanopyrazole. researchgate.netresearchgate.net This specific transformation highlights the utility of different activated vinyl systems in constructing the pyrazole ring with a cyanoethyl substituent at the N1 position.

3 Cyclization with 3-Aminocrotononitrile (B73559)

The reaction between β-cyanoethylhydrazine and 3-aminocrotononitrile initially yields a hydrazone derivative. researchgate.netresearchgate.net This intermediate can then undergo further chemical transformation. Specifically, treatment of the hydrazone with acetic acid induces cyclization, leading to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. researchgate.netresearchgate.net If the hydrazone is treated with a mixture of acetic acid and hydrochloric acid, the corresponding hydrochloride salt is formed instead. researchgate.net This method demonstrates a pathway to fused heterocyclic systems originating from a this compound precursor.

2 Utilizing Cyano-Functionalized Building Blocks

The synthesis of pyrazole derivatives, including those that can be precursors to or analogues of this compound, frequently employs cyano-functionalized building blocks. These methods include classic solution-phase reactions, modern solid-supported techniques, and environmentally benign mechanochemical approaches.

1 Reaction of β-Ketonitriles with Hydrazines for 5-Aminopyrazoles

The condensation of β-ketonitriles with hydrazines is one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov The reaction mechanism is understood to begin with a nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, ultimately yielding the 5-aminopyrazole ring system. beilstein-journals.orgnih.gov This method's adaptability allows for the use of various substituted β-ketonitriles and hydrazines, providing access to a wide array of functionalized pyrazoles. acs.org

2 Solid-Supported Synthesis of 5-Aminopyrazoles

To facilitate product purification and enable combinatorial library generation, solid-phase synthesis strategies for 5-aminopyrazoles have been developed. nih.govbeilstein-journals.org One approach involves the use of resin-supported β-ketonitriles, which react with hydrazines to form resin-bound aminopyrazoles. nih.govbeilstein-journals.org The desired 5-aminopyrazole products are then cleaved from the solid support in high yields. nih.govbeilstein-journals.org

Alternative solid-phase methods have also been reported:

An enamine nitrile can be used as a starting material on a solid support. It is first hydrolyzed to the corresponding β-ketonitrile derivative, which then reacts with hydrazines. The final product is cleaved from the resin. nih.govbeilstein-journals.org

A "catch and release" strategy has been described where a hydrazine is attached to a resin and then reacted with a building block like 2-(1-ethoxyethylidene)malononitrile. beilstein-journals.orgnih.gov

Another method involves heating resin-bound amines with β-ketoesters to form resin-immobilized β-ketoamides. nih.govacs.org These intermediates are then treated with hydrazines and Lawesson's reagent to form the resin-bound 5-aminopyrazole, which is subsequently liberated by treatment with trifluoroacetic acid (TFA). nih.govacs.orgnih.gov

Table 2: Overview of Solid-Phase Synthesis Strategies for 5-Aminopyrazoles

Starting Material on Solid Support Key Reagents Key Features Reference
Resin-supported β-ketonitriles Hydrazines Versatile, good for combinatorial libraries. nih.govbeilstein-journals.org
Resin-supported enamine nitrile Hydrolysis, then hydrazines Avoids direct use of potentially unstable β-ketonitriles. nih.govbeilstein-journals.org
Resin-bound hydrazine 2-(1-Ethoxyethylidene)malononitrile "Catch and release" strategy. beilstein-journals.orgnih.gov

3 Mechanochemical Approaches for Pyrazole Formation

Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent, is an emerging green chemistry technique for pyrazole synthesis. arkat-usa.org This method has been successfully applied to the preparation of various pyrazole derivatives. mdpi.com

Solvent-free synthesis of pyrazoles has been achieved under ball-milling conditions. mdpi.comnih.gov For instance, a two-step mechanochemical protocol can be used, starting with a (3+2)-cycloaddition of in situ-generated nitrile imines and chalcones, followed by the oxidation of the resulting pyrazoline intermediates. mdpi.comnih.gov Other mechanochemical methods for pyrazole synthesis include condensation reactions starting from 1,3-dicarbonyls or chalcones with hydrazine derivatives. mdpi.com These solvent-free approaches are notable for their efficiency and reduced environmental impact. arkat-usa.orgrsc.org

Strategies for Stereoselective and Regioselective Synthesis

The functionalization of the pyrazole ring, a key scaffold in many pharmaceutical compounds, presents unique synthetic challenges, particularly concerning regioselectivity and stereoselectivity. The presence of two adjacent nitrogen atoms in the pyrazole ring often leads to the formation of constitutional isomers, while the introduction of chiral centers in its derivatives necessitates precise control over stereochemistry. This section delves into advanced methodologies developed to address these challenges in the synthesis of this compound and its derivatives.

Control of N1- vs. N2-Cyanoethylation Regioselectivity

The cyanoethylation of pyrazoles, a Michael-type addition reaction, can result in the formation of two primary regioisomers: N1- and N2-cyanoethylpyrazole. The selective synthesis of one isomer over the other is a significant challenge in synthetic organic chemistry. The regiochemical outcome is influenced by a combination of electronic effects of the substituents on the pyrazole ring, steric hindrance, and the specific reaction conditions employed, including the choice of base, solvent, and temperature.

A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions has shed light on the factors governing regioselectivity. lookchem.com It has been observed that for 3-substituted pyrazoles, N1-alkylation is generally favored. lookchem.com This preference is often attributed to steric hindrance, where the substituent at the 3-position impedes the approach of the electrophile to the adjacent N2-nitrogen, thereby directing the substitution to the less hindered N1-position. lookchem.com Research on the N-alkylation of 3-methylpyrazole (B28129) with iodobenzene, for instance, yielded a mixture of regioisomers with the less hindered N1 isomer being the major product. lookchem.com

The choice of reaction conditions plays a pivotal role in controlling the N1/N2 ratio. The use of a "superbasic media," such as potassium carbonate in dimethyl sulfoxide (B87167) (K2CO3-DMSO), has been shown to facilitate the deprotonation of pyrazoles, enhancing the nucleophilicity of the resulting pyrazolate anion. lookchem.com This increased reactivity allows the alkylation to proceed at room temperature, which can minimize side reactions and improve regioselectivity. lookchem.com In the context of cyanoethylation, which is a Michael addition, similar principles of base and solvent choice can be applied to modulate the reactivity of the pyrazole nucleophile and influence the regiochemical outcome.

Bayesian optimization has been employed to navigate the complex interplay of reaction parameters to achieve high selectivity for either the N1 or N2 isomer in N-methylation of pyrazoles, a reaction analogous to cyanoethylation. nih.gov This approach revealed that factors such as the equivalents of the alkylating agent and the choice of solvent can dramatically shift the selectivity. nih.gov For instance, while many conditions afforded high selectivity for the N1 isomer, achieving high selectivity for the N2 isomer proved more challenging but was ultimately successful through systematic optimization. nih.gov These findings underscore the potential of computational tools in developing highly regioselective cyanoethylation protocols.

A catalyst-free Michael reaction for N1-alkylation of 1H-pyrazoles has been developed, achieving excellent regioselectivity (N1/N2 > 99.9:1). nih.gov This protocol's success with a range of substituted pyrazoles bearing functional groups like bromo, ester, nitro, and nitrile highlights its potential for the regioselective synthesis of functionalized N1-cyanoethylpyrazoles. nih.gov

Table 1: Factors Influencing Regioselectivity in N-Substitution of Pyrazoles

FactorObservationImplication for Cyanoethylation
Steric Hindrance Substituents at the 3-position favor N1-alkylation due to steric shielding of the N2-position. lookchem.com3-Substituted pyrazoles are expected to predominantly yield N1-cyanoethylpyrazole.
Reaction Conditions The K2CO3-DMSO system enhances nucleophilicity and allows for milder reaction temperatures, improving regioselectivity. lookchem.comOptimization of base and solvent is crucial for controlling the N1/N2 ratio in cyanoethylation.
Computational Optimization Bayesian optimization successfully identified conditions for high selectivity of both N1 and N2-methylation. nih.govIn silico methods can be powerful tools for predicting optimal conditions for selective cyanoethylation.
Catalyst-Free Michael Addition A catalyst-free approach yielded excellent N1-selectivity for various substituted pyrazoles. nih.govThis methodology offers a promising route for the highly regioselective synthesis of N1-cyanoethylpyrazoles.

Stereochemical Considerations in Derivative Formation

The synthesis of derivatives from a this compound core often involves the creation of new stereocenters, making stereocontrol a critical aspect of the synthetic strategy. The development of stereoselective methods is essential for accessing enantiomerically pure compounds, which is often a prerequisite for their application in medicinal chemistry and materials science.

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. mdpi.com Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions are employed to achieve this goal. mdpi.com In the context of this compound derivatives, these strategies can be applied to reactions involving the cyanoethyl group or the pyrazole ring itself.

For instance, the introduction of substituents onto the pyrazole ring or the cyanoethyl side chain can generate chiral centers. The stereoselective synthesis of such derivatives can be achieved through various means. Copper-catalyzed hydroamination has been utilized for the enantioselective addition of pyrazoles to cyclopropenes, resulting in chiral N-cyclopropyl pyrazoles with high regio- and enantiocontrol. dicp.ac.cn This demonstrates the feasibility of achieving high levels of stereoselectivity in the functionalization of the pyrazole nitrogen.

The Prins reaction is another powerful tool for the stereoselective synthesis of heterocyclic systems. beilstein-journals.org While not directly applied to this compound in the reviewed literature, the principles of using Lewis acids and chiral promotors to control the stereochemical outcome of cyclization reactions are broadly applicable. beilstein-journals.org For example, a derivative of this compound could be designed to undergo an intramolecular Prins-type cyclization, where the stereochemistry of the newly formed ring is dictated by the reaction conditions and the chirality of any catalysts or auxiliaries used.

Furthermore, palladium-catalyzed cascade reactions have been shown to be highly regio- and stereoselective in the synthesis of complex heterocyclic structures. beilstein-journals.org The syn-addition of an in situ-generated arylpalladium complex to a triple bond, followed by further reactions, proceeds with high stereocontrol. beilstein-journals.org This type of methodology could be adapted for the synthesis of complex, stereochemically defined derivatives starting from a suitably functionalized this compound precursor.

The synthesis of complex molecules often relies on the stereospecific transformation of chiral building blocks derived from natural sources. nih.gov Similarly, a chiral this compound derivative, once obtained in enantiomerically pure form, can serve as a versatile starting material for the synthesis of a library of stereochemically related compounds.

Table 2: Strategies for Stereoselective Synthesis Applicable to this compound Derivatives

StrategyDescriptionPotential Application to this compound Derivatives
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other. dicp.ac.cnEnantioselective functionalization of the pyrazole ring or the cyanoethyl side chain.
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. mdpi.comGuiding the stereoselective addition of substituents to a this compound scaffold.
Substrate-Controlled Diastereoselection The existing stereochemistry in a molecule influences the stereochemical outcome of subsequent reactions.A chiral this compound can be used to synthesize diastereomerically enriched derivatives.
Intramolecular Cyclizations Reactions such as the Prins cyclization can be rendered stereoselective through the use of chiral catalysts or reagents. beilstein-journals.orgSynthesis of fused or spirocyclic derivatives of this compound with defined stereochemistry.
Palladium-Catalyzed Cascade Reactions Multi-step reactions catalyzed by palladium that proceed with high regio- and stereoselectivity. beilstein-journals.orgConstruction of complex, polycyclic systems incorporating a this compound moiety with controlled stereochemistry.

Chemical Reactivity and Transformation of Cyanoethylpyrazole Systems

Reactions at the Pyrazole (B372694) Ring Core

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms. This structure is susceptible to electrophilic attack and, under certain conditions, can undergo nucleophilic additions.

Electrophilic Aromatic Substitution Patterns (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including pyrazoles. masterorganicchemistry.comdalalinstitute.com The position of substitution on the pyrazole ring is directed by the existing substituents. In the case of N-substituted pyrazoles like cyanoethylpyrazole, the substitution pattern is influenced by the electronic effects of the cyanoethyl group and any other substituents on the ring.

Halogenation: Pyrazoles can be halogenated using various reagents. For instance, the bromination of isoquinoline (B145761) at position 5, followed by nitration at position 8, is a step in the synthesis of more complex heterocyclic systems. mdpi.comnih.gov While not a direct halogenation of a this compound, this illustrates the susceptibility of similar heterocyclic systems to halogenation. Mechanochemical methods using trihaloisocyanuric acids or sodium halides with oxone have also been reported for aryl halogenation. beilstein-journals.org

Nitration: The nitration of pyrazole derivatives is a key reaction for introducing a nitro group, which can serve as a precursor for other functional groups or be important for the properties of the final molecule, such as in energetic materials. researchgate.net The nitration of substituted pyrazole-5-carboxylic acid has been studied, demonstrating the feasibility of this transformation. beilstein-journals.org For example, 5-bromo-8-nitroisoquinoline (B189721) is formed through the nitration of 5-bromoisoquinoline. mdpi.comnih.gov The reaction conditions for nitration can vary, often involving a mixture of concentrated nitric and sulfuric acids. savemyexams.com

Table 1: Examples of Electrophilic Aromatic Substitution on Pyrazole-Related Systems

Starting Material Reagent(s) Product Reaction Type
Isoquinoline Bromine 5-Bromoisoquinoline Bromination
5-Bromoisoquinoline Nitric Acid, Sulfuric Acid 5-Bromo-8-nitroisoquinoline mdpi.comnih.gov Nitration
Substituted pyrazole-5-carboxylic acid Nitrating agent Nitrated pyrazole derivative beilstein-journals.org Nitration

Nucleophilic Additions to Ring Carbons

While less common than electrophilic substitution, nucleophilic additions to the pyrazole ring can occur, particularly when the ring is activated by electron-withdrawing groups. The attack of a nucleophile on a carbon atom of the pyrazole ring can lead to the formation of intermediates that can subsequently undergo further reactions. For example, the reaction of 3,5-diaminopyrazole with β-ketoesters involves a nucleophilic attack by the exocyclic amino group. japsonline.com In some instances, lithiated intermediates can be used to introduce substituents onto the pyrazole ring. beilstein-journals.org

Transformations of the Cyanoethyl Moiety

The cyanoethyl group, -CH2CH2CN, attached to the pyrazole nitrogen offers a variety of synthetic possibilities through reactions of the nitrile functional group.

Nitrile Group Reductions to Amines

The reduction of the nitrile group in cyanoethylpyrazoles provides a direct route to the corresponding aminopropylpyrazoles. researchgate.netresearchgate.net This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a common and effective reagent for the reduction of nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org However, in the case of cyanoethylpyrazoles, the reduction with lithium tetrahydridoaluminate can sometimes be accompanied by the elimination of the cyanoethyl group. researchgate.netresearchgate.net

Catalytic Hydrogenation: An alternative method for nitrile reduction is catalytic hydrogenation. This process typically involves hydrogen gas and a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. chemguide.co.uk This method can also convert nitriles to primary amines.

Other Reducing Agents: A variety of other reducing agents have been developed for nitrile reduction, including diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) and ammonia (B1221849) borane (B79455) under thermal conditions. organic-chemistry.org

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

Reagent Conditions Product Notes
Lithium Aluminum Hydride (LiAlH₄) Ether solvent, followed by acid workup chemguide.co.uk Primary Amine Can cause β-elimination of the cyanoethyl group in some cases. researchgate.netresearchgate.net
H₂/Palladium, Platinum, or Nickel Elevated temperature and pressure chemguide.co.uk Primary Amine Common catalytic method.
Diisopropylaminoborane/LiBH₄ (catalytic) - Primary Amine Reduces a variety of nitriles. organic-chemistry.org
Ammonia borane Thermal decomposition Primary Amine Environmentally benign method. organic-chemistry.org

Hydrolysis of the Nitrile Function to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. stackexchange.comusp.brlumenlearning.comchemistrysteps.comnumberanalytics.com The outcome of the reaction is highly dependent on the reaction conditions. stackexchange.com

Acid-Catalyzed Hydrolysis: Heating a nitrile with a dilute acid, such as hydrochloric acid, typically leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. stackexchange.comusp.br The reaction proceeds through an amide intermediate which is further hydrolyzed under the acidic conditions. usp.brlumenlearning.com

Base-Catalyzed Hydrolysis: Treatment of a nitrile with an aqueous base, like sodium hydroxide (B78521) solution, followed by acidification, also produces a carboxylic acid. usp.br The initial product of alkaline hydrolysis is a carboxylate salt. chemistrysteps.com

Controlled Hydrolysis to Amides: It is possible to stop the hydrolysis at the amide stage by using controlled conditions. stackexchange.com This can be achieved through methods like using a TFA-H₂SO₄ mixture or an alkaline solution of hydrogen peroxide. stackexchange.com The pH is a critical factor, with a pH range of 7-8 sometimes favoring the formation of the amide. stackexchange.com

Table 3: Hydrolysis of the Nitrile Group

Reagent(s) Product Conditions
Dilute Acid (e.g., HCl) Carboxylic Acid Heating stackexchange.comusp.br
Aqueous Base (e.g., NaOH) Carboxylic Acid (after acidification) Heating usp.br
TFA-H₂SO₄ Amide Controlled conditions stackexchange.com
Alkaline H₂O₂ Amide Controlled conditions stackexchange.com

Derivatization of the Cyanoethyl Side Chain

Beyond reduction and hydrolysis, the cyanoethyl side chain can undergo other transformations. For example, the cyanoethyl group can participate in cyclization reactions to form more complex heterocyclic structures. smolecule.com The active methylene (B1212753) group adjacent to the nitrile can also be a site for further chemical modification. Additionally, the entire cyanoethyl group can be cleaved under certain basic conditions. nih.gov

Derivatization of Functional Groups on the Pyrazole Ring

The functional groups attached to the pyrazole ring in this compound systems offer a versatile platform for a wide array of chemical transformations. The reactivity of these groups, particularly amino substituents, allows for their conversion into other functionalities and for the construction of more complex fused heterocyclic systems. These derivatizations are crucial for modifying the chemical and physical properties of the parent molecule.

Reactions of Amino-Substituted Cyanoethylpyrazoles

The amino group on the pyrazole ring, typically at the C3 or C5 position, behaves as a nucleophile and is analogous in reactivity to aromatic amines. enamine.net This allows for a range of classical amine reactions, including acylation, reactions with isocyanates and isothiocyanates, and diazotization followed by coupling. enamine.netchim.it These reactions are fundamental in synthesizing a diverse library of pyrazole derivatives.

Amino-substituted cyanoethylpyrazoles readily undergo acylation upon treatment with acylating agents such as acid chlorides or anhydrides. chemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of N-acylated pyrazole derivatives. For instance, the acylation of aminopyrazoles with acetic anhydride (B1165640) yields the corresponding acetylamino derivative. jcsp.org.pk This transformation is significant for introducing carbonyl functionality and for creating amide linkages. ontosight.ailibretexts.org

Reactant (Aminopyrazole)Acylating AgentProduct (N-Acylated Pyrazole)Reference
2-Aminopyrazolo[3,4:3,4]pyrazoleAcetic Anhydride2-Acetylaminopyrazolo[3,4:3,4]pyrazole jcsp.org.pk
5-Amino-3-anilino-1-phenyl-pyrazoleAcetic Anhydride5-Diacetylamino-3-anilino-1-phenyl-pyrazole ontosight.ai

The nucleophilic amino group of amino-cyanoethylpyrazoles reacts efficiently with the electrophilic carbon atom of isocyanates and isothiocyanates. doxuchem.comresearchgate.net These reactions yield the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govpoliuretanos.net For example, 3-amino-4-cyanopyrazole has been shown to react with phenylisothiocyanate and benzoylisothiocyanate to produce N-pyrazolylthiourea derivatives. jcsp.org.pk This type of reaction provides a straightforward method for introducing ureido and thioureido moieties, which are important pharmacophores in medicinal chemistry. jcsp.org.pknih.gov

Reactant (Aminopyrazole)ReagentProductReference
3-Amino-4-cyanopyrazolePhenylisothiocyanate1-(4-Cyano-1H-pyrazol-3-yl)-3-phenylthiourea jcsp.org.pk
3-Amino-4-cyanopyrazoleBenzoylisothiocyanateN-(1-(4-Cyano-1H-pyrazol-3-yl)carbamothioyl)benzamide jcsp.org.pk

Primary amino groups on the pyrazole ring can be converted into a diazonium salt through a process known as diazotization. numberanalytics.compharmdguru.com This reaction is typically carried out by treating the aminopyrazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). numberanalytics.com The resulting pyrazole diazonium salts are reactive intermediates that can undergo various subsequent reactions. researchgate.net

A significant application of these diazonium salts is in azo coupling reactions. libretexts.org The pyrazole diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. researchgate.net For instance, the diazonium salt derived from an aminopyrazole can be coupled with β-naphthol to yield a brightly colored azo dye. jcsp.org.pk This reaction is a powerful tool for synthesizing pyrazole-containing dyes and for linking the pyrazole core to other aromatic systems.

Diazonium Salt PrecursorCoupling AgentReaction ProductReference
2-Aminopyrazolo[3,4:3,4]pyrazoleβ-Naphthol1-[(2,6-Dihydropyrazolo[3,4-c]pyrazol-3-yl)azo]-2-naphthalenol jcsp.org.pk
3-Phenylpyrazole-5-amineBenzoylacetonitrile2-Benzoyl-3-oxo-3-phenyl-2-(2-(3-phenyl-1H-pyrazol-5-yl)hydrazono)propanenitrile researchgate.net

Cyclization Reactions to Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound core enables intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. These reactions are of immense importance as they lead to the creation of novel polycyclic scaffolds, which are often associated with significant biological activities. semanticscholar.orgresearchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines is a prominent and extensively studied transformation of amino-substituted pyrazoles. jcsp.org.pkmdpi.com This fused heterocyclic system is a privileged scaffold in medicinal chemistry. mdpi.com The most common synthetic route involves the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netbme.hunih.gov

In the context of cyanoethylpyrazoles, a 3-amino-1-(cyanoethyl)pyrazole can react with various 1,3-dielectrophiles such as ethyl acetoacetate, acetylacetone, or diethyl malonate. researchgate.netresearchgate.net The reaction is believed to proceed through an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the 1,3-dielectrophile, followed by an intramolecular cyclization involving the pyrazole ring's N2 nitrogen and the second electrophilic center. Subsequent dehydration affords the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netbme.hu The specific substituents on the final pyrimidine (B1678525) ring are determined by the nature of the 1,3-dicarbonyl compound used. researchgate.netcore.ac.uk For example, the reaction of 3-amino-1-β-cyanoethyl-4-cyanopyrazole with guanidine (B92328) can lead to the formation of a 5-amino-6,7-dihydropyrazolo[1,5-a]pyrimidine derivative. researchgate.net

Aminopyrazole Reactant1,3-Dielectrophile ReactantProduct (Pyrazolo[1,5-a]pyrimidine)Reference
3-Amino-4-cyanopyrazoleEthyl acetoacetate3-Cyano-5-hydroxy-7-methylpyrazolo[1,5-a]pyrimidine researchgate.net
3-Amino-4-cyanopyrazoleAcetylacetone3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine researchgate.net
3-Amino-4-cyanopyrazoleDiethyl malonate3-Cyano-5,7-dihydroxypyrazolo[1,5-a]pyrimidine researchgate.net
3-Amino-1-β-cyanoethyl-4-cyanopyrazoleEthanolic Guanidine5-Amino-3-cyano-1-(β-cyanoethyl)-1,6-dihydropyrazolo[1,5-a]pyrimidine researchgate.net
3-AminopyrazoleIsoflavone (conventional heating)6,7-Diarylpyrazolo[1,5-a]pyrimidines nih.gov
Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a significant class of heterocyclic compounds, known for their potential as kinase inhibitors and their broad range of biological activities. mdpi.commdpi.com The fusion of a pyrazole ring with a pyrimidine ring creates a scaffold with multiple active sites, making these compounds valuable precursors in the synthesis of new therapeutic agents. mdpi.comekb.eg

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved from this compound precursors through various synthetic routes. One common method involves the reaction of 5-amino-1-(β-cyanoethyl)pyrazoles with different reagents to construct the pyrimidine ring.

For instance, 5-amino-1-(β-cyanoethyl)pyrazoles can react with carbon disulfide to yield pyrazolo[3,4-d]-6(7H)-m-thiazinethione derivatives. These intermediates can then be converted into the corresponding pyrazolo[3,4-d]pyrimidine derivatives by treatment with aqueous sodium hydroxide solution. researchgate.net

Another approach involves the cyclization of 5-amino-1-(β-cyanoethyl)pyrazole derivatives. For example, the treatment of 3-amino-2-(1-(β-cyanoethyl)-5-amino-1H-pyrazol-4-yl)-3-oxopropanenitrile with ethanolic guanidine can lead to the formation of a 5-amino-6,7-dihydropyrazolo[1,5-a]pyrimidine derivative. This can be subsequently converted to the corresponding oxo derivative. researchgate.net

A variety of pyrazolo[3,4-d]pyrimidines have been synthesized and characterized. mdpi.com The reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide has yielded a series of novel pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com

The table below summarizes the synthesis of some pyrazolo[3,4-d]pyrimidine derivatives.

Starting MaterialReagent(s)ProductYield (%)Reference
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneGood mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl iodide3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneGood mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPropargyl bromide1-phenyl-3-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneGood mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPhenacyl bromide1-phenyl-3-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneGood mdpi.com
4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine3-ChloroanilineN-(3-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine65 mdpi.com
N-(4-chlorophenyl)-6-(methylthio)-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminem-Chloroperoxybenzoic acidN-(4-chlorophenyl)-6-(methylsulfonyl)-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine71 mdpi.com
Formation of Pyrazolotriazine Derivatives

The reactivity of cyanoethylpyrazoles also extends to the formation of pyrazolotriazine systems. While the provided search results primarily focus on the synthesis of pyrazolo[1,5-a]pyrimidines, which are isomeric to pyrazolotriazines, they offer insights into the cyclization strategies that could be applicable.

For example, the reaction of β-cyanoethylhydrazine with β-ethoxy-α,β-unsaturated nitriles leads to the formation of 5-amino-1-β-cyanoethylpyrazoles. researchgate.net These intermediates, possessing both an amino group and a cyanoethyl group, are key for subsequent cyclization reactions.

One documented instance shows that the hydrazone derivative formed from the reaction of 3-aminocrotononitrile (B73559) and β-cyanoethylhydrazine can be converted into a pyrazolo[1,5-a]pyrimidine derivative upon treatment with acetic acid. researchgate.net This type of intramolecular cyclization, involving the amino group and the cyanoethyl functionality, is a plausible pathway for the construction of fused heterocyclic systems.

Further research is needed to specifically delineate the reaction conditions and pathways leading to the formation of various pyrazolotriazine isomers from this compound precursors.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N Bond Formations)

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. eie.grwiley.com These reactions have been widely applied in the synthesis of complex molecules, including pharmaceuticals and materials. eie.gr

While specific examples of metal-catalyzed cross-coupling reactions directly involving a "this compound" moiety as a substrate were not explicitly detailed in the search results, the general principles of these reactions are highly relevant to the functionalization of such heterocyclic systems. Pyrazole derivatives, in general, can be functionalized through these methods.

C-C Bond Formation:

The formation of new C-C bonds is fundamental to the construction of complex organic molecules. nih.govscholaris.ca Transition metals like palladium, nickel, and copper are commonly used to catalyze these reactions. wiley-vch.de

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a versatile method for forming C(sp²)-C(sp²) bonds. eie.grwiley-vch.de

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. eie.gr

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wiley-vch.de

Radical SAM Enzymes: In nature, some enzymes, known as radical SAM enzymes, catalyze C-C bond formation through a radical mechanism. nih.gov These reactions often involve the formation of a radical on an sp³ carbon, which then attacks an sp² carbon center. nih.gov

The development of CO surrogate reagents has also facilitated palladium-catalyzed carbonylation reactions for C-C bond formation, offering a safer alternative to using carbon monoxide gas directly. tcichemicals.com

C-N Bond Formation:

The construction of C-N bonds is crucial for the synthesis of a vast array of nitrogen-containing compounds. princeton.edu

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, leading to the formation of a C-N bond. eie.gr

Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of aryl C-N bonds by coupling boronic acids with amines. organic-chemistry.org It can often be performed under mild conditions in the presence of air. organic-chemistry.org

Enzyme-Catalyzed Reactions: Recent research has uncovered novel enzymatic methods for C-N bond formation. For instance, a Baeyer-Villiger monooxygenase has been engineered to catalyze the formation of C-N bonds through a radical-mediated mechanism. princeton.edu Polyketide synthases have also been shown to catalyze C-N bond formation, demonstrating the versatility of these enzymes. nih.gov

Photochemical Methods: Visible-light-induced reactions have emerged as a greener approach for intramolecular C-N bond formation, for example, in the synthesis of indoles. rsc.org

The table below provides a general overview of common metal-catalyzed cross-coupling reactions.

Reaction NameBond FormedTypical CatalystReactants
Suzuki-Miyaura CouplingC-CPalladiumOrganoboron compound + Organohalide
Heck ReactionC-CPalladiumAlkene + Organohalide
Sonogashira CouplingC-CPalladium/CopperTerminal alkyne + Aryl/Vinyl halide
Buchwald-Hartwig AminationC-NPalladiumAmine + Aryl/Vinyl halide or triflate
Chan-Lam CouplingC-NCopperAmine + Boronic acid

Given the presence of reactive sites on the pyrazole ring and the cyanoethyl group, this compound derivatives are potential substrates for various metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Mechanistic and Regiochemical Investigations of Cyanoethylpyrazole Reactions

Elucidation of Reaction Mechanisms in N-Cyanoethylation

The N-cyanoethylation of pyrazoles is a pivotal reaction for introducing the cyanoethyl moiety onto the pyrazole (B372694) ring, a process that proceeds via a well-established nucleophilic addition mechanism. wikipedia.org This transformation is fundamental for synthesizing various derivatives with significant applications in medicinal and materials chemistry.

Detailed Studies of Michael Addition Pathways

The N-cyanoethylation of a pyrazole with acrylonitrile (B1666552) is a classic example of a Michael addition reaction. wikipedia.org In this process, the pyrazole, which contains an acidic N-H proton, is first deprotonated by a base to form a nucleophilic pyrazole anion. mdpi.com This anion then acts as the Michael donor.

The Michael acceptor is acrylonitrile, where the double bond is activated by the electron-withdrawing nitrile group. This activation polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism proceeds in three main steps: masterorganicchemistry.com

Deprotonation: A base abstracts the proton from the pyrazole's pyrrole-like nitrogen atom, generating a resonance-stabilized pyrazole anion.

Nucleophilic Attack: The pyrazole anion attacks the β-carbon of the acrylonitrile molecule. This conjugate addition results in the formation of a new carbon-nitrogen bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used or a protic solvent, to yield the final N-cyanoethylpyrazole product.

Role of Solvents and Catalysts in Reaction Kinetics

The rate and efficiency of N-cyanoethylation are significantly influenced by the choice of solvents and catalysts. The reaction is typically base-catalyzed, with the strength and steric properties of the base playing a crucial role. wikipedia.org

Catalysts:

Base Catalysts: Strong bases are often used to facilitate the initial deprotonation of the pyrazole. However, the choice of base can also influence the reaction pathway. For instance, in reactions of substituted acyl pyrazoles with acetone (B3395972) cyanohydrin, using MgBu₂ favored the Michael addition, whereas using 1,1,3,3-tetramethylguanidine (B143053) (TMG) led to an alcoholysis reaction instead. sioc-journal.cn

Phase-Transfer Catalysts (PTC): Phase-transfer catalysis is an effective technique, particularly when dealing with reactants in different phases. researchgate.netresearchgate.net This method has been successfully used for the cyanoethylation of pyrazoles with acrylonitrile, improving reaction rates and yields. researchgate.net It has also been employed in the synthesis of 1-vinylpyrazoles, which involves a dehydrochlorination step following N-alkylation. mdpi.com

N-Methylimidazole: This compound has been shown to be a promising catalyst for aza-Michael reactions, enabling the efficient synthesis of N-heterocyclic derivatives from α,β-unsaturated carbonyl compounds. researchgate.net

Solvents: The solvent can affect reaction kinetics by influencing the solubility of reactants and stabilizing intermediates. While some aza-Michael additions can be performed under solvent-free conditions, the choice of solvent is often critical. d-nb.info Studies have investigated the effect of the solvent on reaction yield and kinetics in related N-sulfonylation reactions. kau.edu.sa For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to allow the 1,4-addition of even poor nucleophiles onto Michael acceptors. researchgate.net

Table 1: Influence of Catalysts and Conditions on Cyanoethylation and Related Michael Additions

Catalyst/ConditionSubstratesEffect/OutcomeReference
Base CatalysisPyrazole and AcrylonitrilePromotes deprotonation of pyrazole, initiating the Michael addition. wikipedia.org
Phase-Transfer Catalysis (PTC)Pyrazoles and AcrylonitrileEnhances reaction rate and yield, especially in heterogeneous systems. researchgate.netresearchgate.net
MgBu₂ vs. TMGSubstituted Acyl Pyrazole and Acetone CyanohydrinDemonstrates catalytic control over reaction pathway; MgBu₂ favors Michael addition while TMG favors alcoholysis. sioc-journal.cn
Solvent-FreeImidazoles and AcrylatesAchieves quantitative formation of Michael adducts, highlighting potential for green chemistry. d-nb.info
Hexafluoroisopropanol (HFIP) SolventAromatic Amines and Michael AcceptorsEnables addition of poor nucleophiles without additional promoters. researchgate.net

Regioselectivity in Heterocyclic Annulation Reactions

When cyanoethylpyrazoles are used as building blocks for more complex fused heterocyclic systems, the issue of regioselectivity becomes paramount. Annulation reactions involve the formation of a new ring fused to the pyrazole core, and the orientation of this new ring is determined by several competing factors.

Factors Governing Regio-Orientation in Cyclocondensations

The regioselectivity of cyclocondensation reactions involving pyrazoles is primarily governed by the electronic and steric properties of the substituents on the pyrazole ring. mdpi.com The pyrazole ring itself possesses two distinct nitrogen atoms: a pyrrole-type (N1) and a pyridine-type (N2), which exhibit different nucleophilic characteristics.

Electronic Effects: Electron-donating groups on the pyrazole ring can increase the nucleophilicity of the adjacent nitrogen atoms, influencing the site of initial attack. Conversely, electron-withdrawing groups decrease nucleophilicity.

Steric Hindrance: Bulky substituents at the C3 or C5 positions of the pyrazole ring can sterically hinder the adjacent N1 or N2 positions, respectively. mdpi.com This often directs the incoming electrophile to the less hindered nitrogen atom. In multicomponent syntheses of N-functionalized pyrazoles, steric influences are often credited for the observed regioselectivity. beilstein-journals.org

Reaction Conditions: The catalyst and solvent system can also play a role in directing the regiochemical outcome of annulation reactions. For example, in palladium-catalyzed C-H activation/annulation reactions, the site of activation can be determined by steric repulsion between substituents and the metal catalyst. mdpi.com

Table 2: Factors Influencing Regioselectivity in Pyrazole Annulation

FactorDescriptionExample OutcomeReference
Steric HindranceBulky groups at C3/C5 positions block the adjacent nitrogen atom.Reaction occurs at the less sterically hindered nitrogen. mdpi.com
Electronic EffectsElectron-donating/withdrawing groups alter the nucleophilicity of the ring nitrogens.Reaction is directed towards the more nucleophilic nitrogen atom. mdpi.com
Catalyst CoordinationMetal catalysts in C-H activation reactions can be directed by existing functional groups.Regioselective annulation is achieved through chelation-assisted activation. openresearchlibrary.org
Nucleophilicity of Attacking AtomIn substituted hydrazines, the more nucleophilic nitrogen atom dictates the product isomer.Aliphatic hydrazines preferentially form one pyrazole isomer due to the higher electron density on the secondary nitrogen. beilstein-journals.org

Competing Nucleophilic Sites in Polyfunctional Pyrazoles

Polyfunctional pyrazoles, such as aminopyrazoles, present additional regiochemical challenges due to the presence of multiple competing nucleophilic sites. mdpi.com Besides the two ring nitrogen atoms, the exocyclic amino group can also act as a nucleophile.

In the condensation of aminopyrazoles with bifunctional reagents, the initial reaction can occur at either the ring nitrogen or the exocyclic amino group. semanticscholar.org This leads to two possible reaction pathways and potentially isomeric products. For example, the reaction of 4-phenyldiazenyl-1H-pyrazole-3,5-diamine with a propenenitrile derivative could proceed via initial condensation at the ring nitrogen or the exocyclic amino function, leading to two different isomeric pyrazolo[1,5-a]pyrimidine (B1248293) products. semanticscholar.org The final structure often needs to be confirmed using advanced spectroscopic techniques like NOE difference experiments. semanticscholar.org

The inherent properties of the pyrazole ring, with its acidic pyrrole-like nitrogen and basic pyridine-like nitrogen, mean that the reaction environment (acidic or basic) can significantly influence which site is more reactive. mdpi.com

Kinetic and Thermodynamic Control in Product Formation

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org This concept is highly relevant to reactions involving pyrazole derivatives, where isomeric products are common.

Kinetic Control: Under conditions of kinetic control (typically low temperatures, short reaction times), the major product is the one that is formed fastest. libretexts.orglibretexts.org This product, known as the kinetic product, is formed via the reaction pathway with the lowest activation energy. wikipedia.org These reactions are often irreversible under the given conditions. libretexts.org

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times), the reaction is reversible, allowing an equilibrium to be established between the products. wikipedia.orglibretexts.org The major product is the most thermodynamically stable one, known as the thermodynamic product, regardless of the activation energy required to form it. libretexts.org

A classic example is the addition of HBr to 1,3-butadiene, where different temperatures yield different ratios of the 1,2-addition (kinetic) and 1,4-addition (thermodynamic) products. libretexts.org Similarly, in the deprotonation of an unsymmetrical ketone, low temperatures and sterically demanding bases favor the formation of the kinetic enolate (from the most accessible proton), while conditions that allow for equilibration lead to the more stable, highly substituted thermodynamic enolate. wikipedia.org

In the context of cyanoethylpyrazole chemistry, the alkylation of the pyrazole ring can lead to different isomers. The N1- and N2-substituted isomers may have different thermodynamic stabilities and different activation energies for their formation. By carefully selecting reaction conditions such as temperature, solvent, and reaction time, it is possible to selectively favor the formation of either the kinetic or the thermodynamic product. For a reaction to have different kinetic and thermodynamic products, a necessary condition is reversibility or a mechanism that permits equilibration between the products. wikipedia.org

Table 3: Comparison of Kinetic and Thermodynamic Control

FactorKinetic ControlThermodynamic ControlReference
Governing PrincipleRate of reactionStability of product libretexts.orgdergipark.org.tr
Predominant ProductThe one formed fastest (lowest activation energy).The most stable one (lowest Gibbs free energy). wikipedia.orglibretexts.org
Typical ConditionsLow temperature, short reaction time.High temperature, long reaction time. wikipedia.orgmasterorganicchemistry.com
ReversibilityReaction is effectively irreversible.Reaction is reversible, allowing equilibrium. wikipedia.orglibretexts.org

Investigations of Intermediate Species and Transition States

The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing the insights necessary to control reaction outcomes, optimize conditions, and design novel transformations. A critical aspect of these investigations is the characterization of transient species, namely reaction intermediates and transition states. While specific, detailed mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available literature, this section outlines the established experimental and computational methodologies that would be employed to investigate its reaction pathways. These techniques are fundamental to understanding the regiochemical and mechanistic aspects of reactions involving this compound.

At the heart of mechanistic investigations lies the identification and characterization of reaction intermediates—species that exist for a finite lifetime during the conversion of reactants to products. google.com Due to their often high reactivity and short lifespans, detecting these intermediates can be challenging. luisrdomingo.commdpi.com A variety of spectroscopic techniques are typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction directly in the reaction vessel. nih.gov By acquiring spectra at various time intervals, it is possible to observe the appearance and disappearance of signals corresponding to intermediates. rsc.org For a reaction involving this compound, characteristic shifts in the proton (¹H) and carbon (¹³C) NMR spectra would be expected for any intermediate species, providing structural information. vulcanchem.commsu.edu For instance, if a reaction involves the transformation of the cyano group or modification of the pyrazole ring, significant changes in the chemical shifts of adjacent protons and carbons would be anticipated. Two-dimensional NMR techniques, such as COSY and HSQC, could further aid in the structural assignment of these transient species.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates in solution, even at very low concentrations. luisrdomingo.commdpi.comrsc.org In the context of this compound reactions, ESI-MS could be used to "fish" for cationic or anionic intermediates that may form, for example, during acid- or base-catalyzed processes. mdpi.com The mass-to-charge ratio of a detected ion provides its elemental composition, offering direct evidence for a proposed intermediate. researchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment the detected intermediate, providing valuable structural clues. nih.gov

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor changes in functional groups during a reaction. For this compound, the characteristic nitrile (C≡N) stretching frequency would be a key probe. Any reaction involving this group would lead to a change or disappearance of this vibrational band, potentially with the appearance of new bands corresponding to an intermediate.

Complementary to experimental detection, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to studying both intermediates and transition states. rsc.orgwhiterose.ac.ukstackexchange.com Transition states are, by definition, fleeting configurations at the highest potential energy point along a reaction coordinate and cannot be isolated experimentally. researchgate.netnumberanalytics.com

Computational Modeling of Reaction Pathways: DFT calculations can be used to map the potential energy surface of a reaction. researchgate.net This involves calculating the energies of reactants, products, and all plausible intermediates and transition states. rsc.org The pathway with the lowest activation energy is generally considered the most likely mechanism. rsc.org For a reaction of this compound, computational models could, for example, elucidate the preference for reaction at different positions on the pyrazole ring by comparing the activation barriers for each pathway.

The table below illustrates hypothetical energy data that could be obtained from a DFT study of a reaction involving this compound, showcasing how computational chemistry can be used to compare different potential reaction pathways.

Species Pathway A: Reaction at N1 Pathway B: Reaction at N2
Reactants0.00.0
Intermediate 1-5.2-3.8
Transition State 1+15.7+21.3
Intermediate 2-12.4-9.1
Transition State 2+10.1+18.5
Products-25.6-25.6
All energies are hypothetical and given in kcal/mol relative to the reactants.

In this hypothetical example, Pathway A, involving reaction at the N1 position of the pyrazole ring, proceeds through a lower energy transition state (+15.7 kcal/mol) compared to Pathway B (+21.3 kcal/mol), suggesting that Pathway A would be kinetically favored.

Analysis of Transition State Geometry: Computational methods also provide the geometric structure of transition states. researchgate.net This information is invaluable for understanding the origins of selectivity in a reaction. For instance, the geometry of the transition state in a reaction of this compound could reveal key steric or electronic interactions that favor the formation of one regioisomer over another.

The combination of these experimental and computational techniques provides a comprehensive picture of a reaction mechanism. While specific published data on the intermediates and transition states of this compound reactions is sparse, the application of these standard methodologies would be the route to a detailed mechanistic understanding.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of cyanoethylpyrazole derivatives. It provides unparalleled detail regarding the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of this compound compounds. rsc.orgslideshare.netyoutube.com

In the ¹H NMR spectrum of a compound like 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, characteristic signals are expected. For instance, the methylene (B1212753) protons of the 2-cyanoethyl group typically appear as multiplet signals in the range of δ 2.8–3.5 ppm. The amino protons would likely produce a singlet around δ 4.6–5.0 ppm. vulcanchem.com

The ¹³C NMR spectrum provides complementary information. For the same example, peaks around δ 75–80 ppm can be attributed to the C-4 carbon of the pyrazole (B372694) ring bonded to a cyano group, while the carbons of the cyano groups themselves are expected to resonate at approximately δ 115–120 ppm. vulcanchem.com The chemical shifts in both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyrazole ring. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methylene (-CH₂CH₂CN) ~2.8–3.5 Not specified
Methylene (-CH₂CH₂CN) ~2.8–3.5 Not specified
Amino (-NH₂) ~4.6–5.0 (singlet) Not specified
Pyrazole C4 Not specified ~75–80
Cyano (-CN) Not specified ~115–120

Data based on comparisons to structurally similar molecules. vulcanchem.com

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between atoms in this compound molecules. researchgate.networdpress.comnanalysis.comua.esprinceton.eduimagej.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. wordpress.comua.esprinceton.edu For a cyanoethyl group, COSY would show a correlation between the two methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netua.esprinceton.edu This is vital for assigning specific carbon signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netua.esprinceton.edu This is particularly useful for identifying quaternary carbons and for confirming the connection of substituents to the pyrazole ring. For example, correlations would be expected between the protons of the cyanoethyl group and the N1-adjacent carbons of the pyrazole ring.

Dynamic NMR Studies for Tautomeric Equilibria

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of processes that occur on the NMR timescale, such as tautomeric equilibria. encyclopedia.pubfu-berlin.denih.gov In certain 3(5)-aminopyrazoles, prototropic tautomerism can occur, where a proton moves between the two ring nitrogen atoms. japsonline.com

By studying changes in the NMR spectra as a function of temperature, it is possible to observe the coalescence of signals as the rate of exchange between tautomers increases. encyclopedia.pubfu-berlin.de This allows for the determination of the activation parameters of the tautomeric process. Such studies, often complemented by quantum chemical calculations, are crucial for understanding the dynamic behavior of these molecules in solution. japsonline.combeilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared radiation that correspond to bond vibrations. bme.huchemistrystudent.comvscht.czuni-muenster.de

For cyanoethylpyrazoles, the IR spectrum provides clear evidence for key functional groups: researchgate.netbeilstein-journals.org

Cyano Group (C≡N) : A strong and sharp absorption band is typically observed in the region of 2200-2260 cm⁻¹. vulcanchem.comwfu.edu For instance, in 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, this stretch is predicted near 2200 cm⁻¹. vulcanchem.com

Amino Group (N-H) : In aminopyrazole derivatives, the N-H stretching vibrations appear as one or two bands (for secondary and primary amines, respectively) in the range of 3300–3500 cm⁻¹. vulcanchem.comlibretexts.org

Alkene/Aromatic C-H and C=C/C=N bonds : The pyrazole ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for Cyanoethylpyrazoles

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Cyano (C≡N) Stretch 2200 - 2260 Strong, Sharp
Amino (N-H) Stretch 3300 - 3500 Medium
Alkane (C-H) Stretch 2850 - 2990 Medium to Strong
Pyrazole Ring C=C, C=N Stretch 1400 - 1600 Variable

Data compiled from general IR correlation tables and specific compound data. vulcanchem.comwfu.edulibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. sigmaaldrich.comnih.gov

Upon ionization in the mass spectrometer, a this compound molecule will form a molecular ion (M⁺), the peak of which confirms the molecular weight of the compound. sigmaaldrich.com For example, 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile has a calculated molecular weight of 161.17 g/mol , which would correspond to its molecular ion peak. vulcanchem.com

The fragmentation pattern provides a fingerprint of the molecule. shimadzu.comlibretexts.orglibretexts.orgwikipedia.org Common fragmentation pathways for cyanoethylpyrazoles may include:

Loss of the cyanoethyl group or parts of it.

Cleavage of the substituents from the pyrazole ring.

Fission of the pyrazole ring itself under high energy conditions.

Analyzing these fragments helps to confirm the identities and positions of the substituents on the pyrazole core. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edutechnologynetworks.com This technique is particularly useful for studying conjugated systems, such as the pyrazole ring and any attached chromophores. msu.edu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are measured, allowing for the calculation of a three-dimensional electron density map of the crystal. wikipedia.orgnih.gov From this map, the precise position of each atom in the molecule can be determined, yielding a wealth of structural information.

The primary goals of X-ray crystallography are:

To determine the three-dimensional arrangement of atoms within the crystal lattice. libretexts.org

To measure accurately the bond lengths, bond angles, and torsion angles within the molecule.

To elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

For this compound, an X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. While specific crystallographic data for the parent this compound is not widely published in major databases, the table below outlines the key parameters that would be obtained from such an analysis.

| Intermolecular Interactions | Non-covalent forces between adjacent molecules in the crystal. | Explains the stability of the crystal lattice and influences physical properties like melting point. |

Advanced Spectroscopic Techniques

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a material's chemical structure and molecular vibrations. horiba.com The technique is based on Raman scattering, an inelastic scattering process where a monochromatic light source, typically a laser, interacts with a molecule, causing a shift in the energy of the scattered photons. wikipedia.org This energy shift corresponds to the energy of specific vibrational modes within the molecule, creating a unique spectral fingerprint. edinst.com

A Raman spectrum for this compound would exhibit characteristic peaks corresponding to the vibrations of its distinct functional groups. Although a definitive experimental spectrum is not publicly cataloged, the expected vibrational frequencies can be predicted based on known data for similar functional groups.

Table 2: Predicted Characteristic Raman Shifts for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Nitrile (C≡N) Stretching 2240 - 2260 A strong, sharp peak characteristic of the cyano group.
Pyrazole Ring C=N Stretching 1560 - 1600 Indicates the double bond character within the heterocyclic ring.
Pyrazole Ring C=C Stretching 1450 - 1550 Corresponds to the carbon-carbon double bonds in the pyrazole ring.
Ethyl Group (CH₂) C-H Bending (Scissoring) 1440 - 1480 Relates to the methylene groups in the cyanoethyl side chain.
Ethyl Group (C-H) C-H Stretching 2850 - 3000 Peaks associated with the aliphatic C-H bonds.

| Pyrazole Ring (C-H) | C-H Stretching | 3050 - 3150 | Peaks associated with the aromatic C-H bonds on the pyrazole ring. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method specifically designed to study materials that possess unpaired electrons. wikipedia.org The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it excites the spins of electrons rather than atomic nuclei. wikipedia.org This makes it an invaluable tool for investigating paramagnetic species, which include organic radicals, metal complexes with unpaired electrons, and various reactive intermediates. wikipedia.orgnih.gov

This compound is a stable, closed-shell organic molecule. In its ground state, all of its electrons are paired in bonding or lone-pair orbitals. Consequently, it is a diamagnetic compound and does not have any unpaired electrons. Therefore, this compound is considered "EPR silent" and would not produce a signal in an EPR spectrometer. This technique is not applicable for the direct structural characterization of this compound itself, but it would be a critical technique if one were studying radical reactions involving the molecule.

XPS and EDS are powerful techniques used to determine the elemental composition of a sample. ltschem.comthermofisher.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that analyzes the top 1-10 nanometers of a material. thermofisher.com It operates by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which they were ejected. ltschem.com XPS not only identifies the elements present but can also determine their chemical state (e.g., oxidation state, bonding environment). malvernpanalytical.comwikipedia.org For this compound, an XPS analysis would:

Provide a survey spectrum showing peaks for Carbon (C 1s) and Nitrogen (N 1s), confirming the elemental composition.

Allow for high-resolution scans of the C 1s and N 1s peaks. This could potentially distinguish between the different chemical environments of the nitrogen atoms (the two in the pyrazole ring and the one in the nitrile group) and the different types of carbon atoms.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique commonly integrated with scanning electron microscopes (SEM). thermofisher.combruker.com It works by bombarding the sample with a focused electron beam. wikipedia.org This causes atoms in the sample to emit characteristic X-rays, and the energy of these X-rays is unique to each element. thermofisher.comwikipedia.org An EDS analysis of a this compound sample would generate a spectrum with peaks corresponding to carbon and nitrogen, providing a quantitative elemental analysis of the bulk sample. libretexts.org

Both techniques would be used to verify the theoretical elemental composition of this compound (C₆H₇N₃).

Table 3: Theoretical Elemental Composition of this compound (C₆H₇N₃)

Element Symbol Atomic Weight ( g/mol ) Atoms in Molecule Total Weight ( g/mol ) Weight Percent (%)
Carbon C 12.011 6 72.066 60.48%
Hydrogen H 1.008 7 7.056 5.92%
Nitrogen N 14.007 3 42.021 35.26%

| Total | | | | 119.143 | 100.00% |

Note: Hydrogen is not detectable by EDS or standard XPS. wikipedia.orglibretexts.org


Theoretical and Computational Chemistry Studies on Cyanoethylpyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a versatile approach in computational chemistry and physics for investigating the fundamental properties of matter. wikipedia.orgyoutube.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. atomistica.onlineyork.ac.uk This process involves iteratively adjusting atomic coordinates to minimize the total energy of the system. atomistica.online The resulting optimized structure is a prerequisite for many other computational analyses, including the calculation of vibrational frequencies and molecular dynamics simulations. atomistica.online

For cyanoethylpyrazole, DFT calculations are employed to determine its equilibrium geometry. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for this purpose. researchgate.netnih.gov These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. The electronic structure of this compound can also be analyzed to understand the distribution of electrons within the molecule, which influences its reactivity and spectroscopic properties. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. uni-bonn.dearxiv.orgarxiv.org

NMR Chemical Shifts: The prediction of NMR chemical shifts is a valuable tool for structure elucidation. imist.ma The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven reliable for calculating the chemical shifts of nuclei like ¹H and ¹³C. imist.ma Theoretical calculations of NMR parameters can help in assigning experimental signals and understanding the electronic environment around different atoms in the molecule. ajol.inforesearchgate.net Machine learning approaches are also being developed to enhance the accuracy of these predictions. uni-bonn.de

IR Frequencies: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. faccts.deresearchgate.net These calculations are typically performed after a geometry optimization to ensure the structure is at an energy minimum. cp2k.orgcrystalsolutions.eu The predicted frequencies are often scaled to account for systematic errors in the computational methods. faccts.deresearchgate.net Comparing the calculated IR spectrum with the experimental one can help in identifying the vibrational modes associated with specific functional groups and confirming the molecular structure. nih.govchemrxiv.org

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. These different arrangements, or conformers, can have different energies, and understanding the energy landscape helps to identify the most stable conformers. ajol.info

Computational methods can be used to calculate the energies of various conformers and map out the potential energy surface. This analysis reveals the relative stabilities of different conformers and the energy barriers for their interconversion. ajol.info For flexible molecules, understanding the conformational preferences is crucial as it can significantly impact their chemical and biological properties.

Tautomerism Investigations (e.g., Keto-Enol, Amino-Imino Tautomerism)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. researchgate.netencyclopedia.pub For pyrazole (B372694) derivatives like this compound, several types of tautomerism are possible, including keto-enol and amino-imino tautomerism. bohrium.commdpi.commun.ca

Keto-Enol Tautomerism: This type of tautomerism involves the interconversion between a keto form (containing a C=O group) and an enol form (containing a C=C-OH group). mdpi.com For pyrazolone (B3327878) derivatives, which are related to pyrazoles, the position of the keto-enol equilibrium can be investigated using spectroscopic techniques and computational methods. nih.govbohrium.com DFT calculations can be used to determine the relative stabilities of the keto and enol tautomers and to evaluate the thermodynamic parameters of the equilibrium. nih.gov

Amino-Imino Tautomerism: This involves the migration of a proton between a nitrogen atom and an adjacent carbon or nitrogen atom, leading to the interconversion of an amino form (-NH2) and an imino form (=NH). mun.canih.gov In 3(5)-aminopyrazoles, the position of the amino-imino tautomeric equilibrium is influenced by the nature and position of substituents on the pyrazole ring. japsonline.com Quantum chemical calculations have been used to study the relative stabilities of these tautomers in the gas phase and in solution. researchgate.netjapsonline.com

Influence of Substituents on Tautomeric Equilibria

Substituents on the pyrazole ring can have a significant impact on the position of the tautomeric equilibrium. researchgate.netnih.gov Electron-donating groups and electron-withdrawing groups can stabilize different tautomers to varying extents.

Studies on substituted pyrazoles have shown that electron-donating groups, such as -NH2 and -OH, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups, like -COOH and -CHO, often stabilize the tautomer with the substituent at the C5 position. researchgate.netnih.gov Cationic substituents, such as -NH3+ and -N2+, have also been investigated and found to strongly shift the equilibrium towards the 3-substituted tautomer. rsc.orgrsc.org The electronic nature of the substituent alters the electron density distribution in the pyrazole ring, thereby influencing the relative energies of the tautomers. nih.gov

Solvent Effects on Tautomerism

The solvent environment can play a crucial role in determining the position of a tautomeric equilibrium. nih.govencyclopedia.pub The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over another. nih.govfu-berlin.de

For pyrazoles, the tautomeric ratio can be significantly influenced by the solvent. nih.gov In solution, the interactions between the pyrazole and solvent molecules, such as hydrogen bonding, can affect the relative stabilities of the tautomers. encyclopedia.pubfu-berlin.de For instance, in polar solvents, the more polar tautomer is generally favored. nih.gov Computational studies often employ continuum solvent models, like the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the tautomerization process. ingentaconnect.com These calculations have shown that the tautomerization reaction rate can be dependent on the dielectric constant of the solvent. ingentaconnect.com

Reaction Pathway Modeling and Transition State Characterization

The synthesis of this compound and related derivatives typically involves the formation of the pyrazole ring through cyclocondensation reactions or the introduction of the cyanoethyl group onto a pre-existing pyrazole moiety. Computational chemistry provides powerful tools to elucidate the mechanisms of these reactions, map out their potential energy surfaces, and characterize the fleeting transition states that govern reaction rates and selectivity.

One common route to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative, in this case, β-cyanoethylhydrazine. researchgate.netresearchgate.net Theoretical studies on analogous pyrazole syntheses have successfully used Density Functional Theory (DFT) to model the reaction pathway. blucher.com.br For instance, in the synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones, DFT calculations at the M06-2X/6-31++G(d,p) level of theory have been employed to determine the geometries of reactants, intermediates, transition states, and products. blucher.com.br

These studies allow for the comparison of different possible reaction pathways, such as those leading to different regioisomers. The activation energies (ΔE‡) calculated for each transition state can predict which isomer is kinetically favored. For example, a theoretical investigation into a regiospecific pyrazole synthesis revealed the relative energies of the transition states for two different cyclization pathways, explaining the observed experimental outcome. blucher.com.br

Another key reaction is the cyanoethylation itself. While specific studies on the cyanoethylation of pyrazole are not abundant, research on the cyanomethylation of other organic molecules provides a model for how such a reaction could be studied. nih.govnih.gov DFT has been used to investigate the mechanism of both metal-catalyzed and metal-free cyanomethylation reactions. nih.govacs.org These studies identify the active catalytic species and calculate the energy barriers for key steps, such as the formation of the cyanomethyl radical and its addition to the substrate. nih.gov For a hypothetical reaction involving the N-alkylation of pyrazole with acrylonitrile (B1666552), computational modeling could map the reaction profile, including the transition state for the Michael addition.

The table below illustrates the type of data generated from such computational studies, using representative values from theoretical work on pyrazole formation. blucher.com.br

Structure Pathway A (Relative Energy, kcal/mol) Pathway B (Relative Energy, kcal/mol)
Reactants5.370.00
Transition State (TS)14.9610.54
Products2.175.70
Activation Energy (ΔE‡) 9.59 10.54
This interactive table contains representative data from a DFT study on a pyrazole synthesis, illustrating how computational chemistry can be used to compare the energetics of different reaction pathways.

Transition state characterization is a critical component of these studies. A transition state is a first-order saddle point on the potential energy surface, and its geometry reveals the specific arrangement of atoms as they move from reactants to products. Computational methods can precisely calculate the structure of these transient species. Vibrational frequency analysis is used to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. blucher.com.br Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the correct reactants and products. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations like DFT are excellent for describing static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, solvent interactions, and binding stability with other molecules. rsc.orghilarispublisher.com

For a molecule like this compound, MD simulations can reveal several important aspects of its behavior. Simulations in an aqueous environment, for example, would show how water molecules arrange around the polar cyano and pyrazole groups, influencing the molecule's solubility and reactivity. The simulations track the trajectory of every atom over a period, typically from nanoseconds to microseconds, allowing for the analysis of dynamic properties. nih.gov

In the context of medicinal chemistry, where pyrazole derivatives are common scaffolds, MD simulations are crucial for studying their interactions with biological targets such as enzymes. researchgate.netresearchgate.netnih.gov If this compound were being investigated as a potential inhibitor, MD simulations would be used to assess the stability of its complex with the target protein. rsc.orgnih.gov Key parameters derived from these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low RMSD value for the ligand suggests it remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can indicate flexibility that may be important for ligand binding or catalytic function. nih.gov

Hydrogen Bond Analysis: MD trajectories can be analyzed to determine the persistence of hydrogen bonds between the ligand and the protein, which are often critical for binding affinity.

The following table provides a hypothetical summary of results from an MD simulation of a pyrazole derivative bound to an enzyme active site, based on published studies. nih.govresearchgate.net

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å) Number of Ligand-Protein H-Bonds
00.00.04
201.21.53
401.31.63
601.11.54
801.41.72
1001.31.63
This interactive table presents typical data obtained from a molecular dynamics simulation, showing the stability of a pyrazole-based ligand within a protein binding site over 100 nanoseconds.

By providing a dynamic picture of molecular interactions, MD simulations complement the static information from quantum chemistry, offering a more complete understanding of the chemical and biological behavior of this compound. eurasianjournals.comhilarispublisher.com

Applications of Cyanoethylpyrazole in Materials and Agrochemical Sciences

Cyanoethylpyrazole as a Versatile Synthetic Intermediate

The bifunctional nature of this compound, containing both a nucleophilic pyrazole (B372694) ring and an electrophilic nitrile group, allows it to be a versatile starting material for a wide array of chemical transformations. This versatility is particularly evident in its use as a precursor for advanced heterocyclic systems and as a fundamental building block for compounds rich in nitrogen.

One of the most significant applications of pyrazole-containing intermediates is in the synthesis of fused heterocyclic systems, with pyrazolo[1,5-a]pyrimidines being a prominent example. rsc.org These compounds are of considerable interest due to their structural analogy to purines, which allows them to act as antimetabolites in biochemical pathways. The general synthetic pathway involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon synthon, such as a β-dicarbonyl compound or its equivalent. researchgate.net

The synthesis of these complex heterocyclic systems often begins with a 5-aminopyrazole, which can be prepared from precursors like this compound. The reaction typically proceeds via condensation, leading to the formation of the fused pyrimidine (B1678525) ring. Various synthetic strategies have been developed to enhance the efficiency and diversity of these compounds, including multi-component reactions, microwave-assisted synthesis, and green chemistry approaches. rsc.org For instance, 7-aminopyrazolo[1,5-a]pyrimidines can be synthesized through a cyclocondensation reaction between 5-aminopyrazole derivatives and 3-oxo-2-phenyl propanenitrile. nih.gov The resulting pyrazolo[1,5-a]pyrimidine (B1248293) core is a key feature in numerous compounds with significant biological activity. nih.govsemanticscholar.org

The table below summarizes various synthetic approaches to the pyrazolo[1,5-a]pyrimidine scaffold, highlighting the versatility of pyrazole-based starting materials.

Reactants Reaction Type Key Feature Reference
5-Aminopyrazole derivatives + 3-Oxo-2-phenyl propanenitrileCyclocondensationForms 7-aminopyrazolo[1,5-a]pyrimidines nih.gov
5-Amino-3-methylpyrazole + Diethyl malonateMulti-step reaction with subsequent chlorinationProduces dihydroxy and dichloro intermediates semanticscholar.org
5-Aminopyrazole + β-Dicarbonyl compoundsCyclizationForms cyclopentapyrazolo[1,5-a]pyrimidines rsc.org
1H-Pyrazol-5-amine derivatives + 3-(Dimethylamino)-2-(aryl)acrylonitrileCyclizationSynthesis of various substituted derivatives nih.gov

This table illustrates different methods to synthesize the pyrazolo[1,5-a]pyrimidine core, a key structure derived from pyrazole intermediates.

The pyrazole ring is inherently nitrogen-rich, and the presence of the additional nitrogen atom in the cyano group of this compound further enhances its utility as a building block for nitrogen-dense molecules. These compounds are of great interest in various fields, particularly in the development of energetic materials, where a high nitrogen content often correlates with high energy density and the production of environmentally benign N₂ gas upon decomposition. mdpi.comnih.gov The synthesis of fused heterocyclic systems like pyrazolo[4,3-c]pyrazoles and pyrazolo[4,3-d] rsc.orgresearchgate.netnih.govtriazines from pyrazole precursors are examples of creating more complex, nitrogen-rich frameworks. nih.gov

Potential in Materials Science Research

The pyrazole scaffold, accessible from intermediates like this compound, is being actively investigated for its utility in advanced materials. Its derivatives have shown promise in the development of energetic materials, novel optoelectronics, and as precursors for coloring agents.

The pyrazole ring is a foundational structure in the field of energetic materials. researchgate.net Its high positive heat of formation, thermal stability, and potential for high density make it an attractive core for designing high-performance explosives, propellants, and pyrotechnics. mdpi.comnih.gov Researchers focus on incorporating energetic functionalities, such as nitro (-NO₂) or nitramino (-NHNO₂) groups, onto the pyrazole ring to create high-energy-density materials (HEDMs). mdpi.comnih.gov

The goal is to develop compounds that offer a superior balance of high detonation performance and low sensitivity to mechanical stimuli like impact and friction. researchgate.net For example, the introduction of multiple nitro groups can increase density and improve oxygen balance, leading to enhanced detonation properties. mdpi.com Research has explored a wide range of nitrated pyrazoles, including C-trinitromethyl-substituted pyrazoles and fused pyrazole systems, which have demonstrated detonation velocities and pressures comparable to or exceeding those of conventional explosives like RDX and HMX. rsc.orgnih.gov

The following table presents the calculated or measured energetic properties of several pyrazole-based compounds, illustrating their potential as high-performance materials.

Compound Density (g cm⁻³) Detonation Velocity (m s⁻¹) Detonation Pressure (GPa) Key Feature Reference
Hydroxylammonium salt 7b (a pyrazole derivative)1.88898834.6Optimal balance of energy and stability researchgate.net
Hydroxylammonium salt 5b (a pyrazole derivative)1.88877833.1Comparable performance to RDX researchgate.net
C-trinitromethyl-substituted pyrazole (Compound 3)1.93948241.5High energy density oxidizer nih.gov

This table showcases the energetic performance of select pyrazole-based compounds, highlighting their potential in advanced energetic materials research.

Derivatives of pyrazole have demonstrated potential in the field of optoelectronics, particularly as fluorescent materials. rsc.org Fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines have been identified as promising fluorophores. These molecules can exhibit tunable photophysical properties, including significant molar absorption coefficients and high fluorescence quantum yields. rsc.org

The optical properties of these compounds can be modified by introducing different substituent groups onto the core pyrazolo[1,5-a]pyrimidine structure. For instance, the addition of electron-donating groups at specific positions on the fused ring system can enhance both light absorption and emission characteristics. rsc.org This tunability makes them strategic compounds for potential use in optical applications like chemosensors and other advanced organic materials. rsc.org

Compound Molar Absorptivity (ε) (M⁻¹ cm⁻¹) Fluorescence Quantum Yield (Φ_F) Key Finding Reference
Pyrazolo[1,5-a]pyrimidine family (range)3,320 - 20,5930.01 - 0.97Photophysical properties are tunable via substitution rsc.org

This table summarizes the range of optical properties observed in a family of pyrazolo[1,5-a]pyrimidine fluorophores.

The pyrazole ring can serve as a core component in the synthesis of dyes and pigments. Certain pyrazolyl derivatives have been investigated as potential components for dyes and luminophores. mdpi.com A common strategy in dye chemistry involves the creation of azo dyes, which contain the -N=N- functional group. This is often achieved through a diazotization reaction of an aromatic amine followed by coupling with an electron-rich substrate. By functionalizing the pyrazole ring to include an amino group, it becomes a suitable precursor for producing pyrazole-based azo dyes, which could offer a unique range of colors and properties.

Research in Agrochemical Applications

The pyrazole ring is a significant pharmacophore in the design of modern agrochemicals due to its broad-spectrum biological activities. rhhz.netnih.gov The introduction of a cyano group into the pyrazole structure is a key strategy in the development of novel fungicides, insecticides, and herbicides. tandfonline.comacs.orgrsc.orgekb.eg This functional group can significantly influence the compound's efficacy and mode of action. tandfonline.comekb.eg

Derivatives of this compound have been extensively investigated for their potential as fungicides, demonstrating considerable efficacy against a wide range of plant pathogenic fungi. nih.govacs.org

Research into a series of novel pyrazole/thiazole (B1198619) derivatives containing cyano or thiocyanato groups revealed promising antifungal properties. acs.org Notably, compounds designated as B31 and B35 showed excellent in vitro activity against Rhizoctonia solani, with EC₅₀ values of 1.83 µg/mL and 1.08 µg/mL, respectively. acs.org The efficacy of these compounds is comparable to the commercial fungicide boscalid (B143098) (EC₅₀ = 0.87 µg/mL). acs.org Furthermore, compound B35 was also effective against Altemaria solani, with an EC₅₀ value of 11.14 µg/mL, outperforming boscalid (EC₅₀ = 15.31 µg/mL). acs.org Mechanistic studies suggest that these compounds may function as succinate (B1194679) dehydrogenase inhibitors (SDHI). acs.org

In another study, 32 novel substituted pyrazole derivatives were synthesized and tested against six phytopathogens. nih.gov Many of these compounds exhibited significant fungicidal activity. For instance, compound 26 , which features a p-trifluoromethylphenyl moiety, was highly active against all tested fungi, with EC₅₀ values ranging from 1.638 to 6.986 µg/mL. nih.gov The introduction of isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring also enhanced the fungicidal activity of the resulting compounds. nih.gov

Further research on pyrazole carboxamides and isoxazolol pyrazole carboxylates identified compound 7ai as having strong antifungal activity against R. solani, with an EC₅₀ value of 0.37 μg/mL. mdpi.comnih.gov Additionally, pyrazole carboxylate derivatives containing a thiazole backbone have been developed, with compound 24 showing excellent bioactivity against Botrytis cinerea (EC₅₀ of 0.40 mg/L) and Sclerotinia sclerotiorum (EC₅₀ of 3.54 mg/L). acs.org

Fungicidal Activity of Cyano-Containing Pyrazole Derivatives

Compound Target Fungi Efficacy (EC₅₀) Reference
B31 Rhizoctonia solani 1.83 µg/mL acs.org
B35 Rhizoctonia solani 1.08 µg/mL acs.org
B35 Altemaria solani 11.14 µg/mL acs.org
Compound 26 Thanatephorus cucumeris 1.638 µg/mL nih.gov
Compound 26 Valsa mali 1.787 µg/mL nih.gov
Compound 26 Rhizoctonia solani 2.182 µg/mL nih.gov
Compound 26 Botrytis cinerea 2.432 µg/mL nih.gov
Compound 26 Fusarium graminearum 6.043 µg/mL nih.gov
Compound 26 Fusarium oxysporum 6.986 µg/mL nih.gov
Compound 7ai Rhizoctonia solani 0.37 µg/mL mdpi.comnih.gov
Compound 24 Botrytis cinerea 0.40 mg/L acs.org
Compound 24 Sclerotinia sclerotiorum 3.54 mg/L acs.org

The structural motif of cyano-substituted pyrazoles is a cornerstone in the development of new insecticides, targeting a variety of agricultural pests. rsc.orgnih.govmdpi.com

One area of significant research is in the creation of novel N-pyridylpyrazole derivatives. mdpi.com A study focusing on derivatives containing a thiazole moiety found several compounds with potent insecticidal activity against Lepidoptera pests. mdpi.comCompound 7g was particularly effective, demonstrating excellent activity against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda with LC₅₀ values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. mdpi.com This level of efficacy is comparable to the commercial insecticide indoxacarb. mdpi.com

In a separate investigation, a series of novel diphenyl-1H-pyrazole derivatives featuring a cyano substituent were designed to target the insect ryanodine (B192298) receptor. rsc.org These compounds showed moderate to high activity against the diamondback moth (Plutella xylostella). rsc.org Notably, compound 5g , N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide, exhibited 84% larvicidal activity against P. xylostella at a low concentration of 0.1 mg L⁻¹. rsc.org

Furthermore, studies on pyranopyrazole derivatives have highlighted the importance of the cyanide (CN) group for bioactivity. ekb.eg Compounds bearing a cyanide group at the C-5 position, such as compounds 4, 7, and 8 , were identified as the most potent toxicants against the fourth instar larvae of Culex pipiens. ekb.eg The presence of a phenyl moiety at the N-1 position was also found to significantly enhance insecticidal activity. ekb.eg Pyrazole amide derivatives containing hydrazone substructures have also been synthesized and shown to have broad-spectrum insecticidal activities against various pests, including P. xylostella, Helicoverpa armigera, and Culex pipiens pallens. nih.gov

Insecticidal Activity of Cyano-Containing Pyrazole Derivatives

Compound/Derivative Target Insect Efficacy Reference
Compound 7g Plutella xylostella LC₅₀ = 5.32 mg/L mdpi.com
Spodoptera exigua LC₅₀ = 6.75 mg/L mdpi.com
Spodoptera frugiperda LC₅₀ = 7.64 mg/L mdpi.com
Compound 5g Plutella xylostella 84% larvicidal activity at 0.1 mg L⁻¹ rsc.org
Pyranopyrazoles (4, 7, 8) Culex pipiens (larvae) Most potent toxicants in the series ekb.eg
IIIf (anthranilic diamide) Mythimna separata 43% activity at 0.1 mg L⁻¹ nih.gov
IIIe (anthranilic diamide) Plutella xylostella 94% activity at 10⁻⁵ mg L⁻¹ nih.gov

This compound and its analogs have emerged as promising candidates for the development of novel herbicides. mdpi.comnih.govnih.gov Research has focused on their ability to inhibit plant growth through various mechanisms.

One study investigated a series of novel pyrazole aromatic ketone derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. nih.gov Several of these compounds demonstrated excellent post-emergence herbicidal activities at a rate of 150 g ai/ha, coupled with high crop safety for maize, cotton, and wheat. nih.gov Specifically, compound Z9 was a potent inhibitor of Arabidopsis thaliana HPPD, with an IC₅₀ value of 0.05 µM, significantly more effective than the commercial herbicides topramezone (B166797) (1.33 µM) and mesotrione (B120641) (1.76 µM). nih.govCompound Z21 showed superior pre-emergence activity against Echinochloa crusgalli, with root and stem inhibition rates of 69.6% and 44.3%, respectively. nih.gov

Another line of research combined substituted pyrazoles with isothiocyanates. mdpi.com The resulting compounds, particularly 3-1 and 3-7 , exhibited good herbicidal activities against four different weed species. mdpi.com For example, compound 3-1 had EC₅₀ values of 64.32 µg/mL against Echinochloa crusgalli and 62.42 µg/mL against Dactylis glomerata. mdpi.com Compound 3-7 showed similar efficacy, with EC₅₀ values of 65.33 µg/mL and 59.41 µg/mL against the same weeds, respectively. mdpi.com

Additionally, pyranopyrazole derivatives have been evaluated for their herbicidal effects. ekb.eg Compounds bearing a cyanide (CN) group at the C-5 position, such as compounds 4 and 7 , showed the highest reduction in seed germination of Lolium temulentum, achieving 100% inhibition at a concentration of 5 mM. ekb.eg These compounds also strongly inhibited root and shoot growth. ekb.eg

Herbicidal Activity of Cyano-Containing Pyrazole Derivatives

Compound Target Weed/Enzyme Efficacy Reference
Z9 AtHPPD (enzyme) IC₅₀ = 0.05 µM nih.gov
Z21 Echinochloa crusgalli (pre-emergence) 69.6% root inhibition, 44.3% stem inhibition nih.gov
3-1 Dactylis glomerata EC₅₀ = 62.42 µg/mL mdpi.com
Echinochloa crusgalli EC₅₀ = 64.32 µg/mL mdpi.com
Cyperus iria EC₅₀ = 65.83 µg/mL mdpi.com
Trifolium repens EC₅₀ = 67.72 µg/mL mdpi.com
3-7 Dactylis glomerata EC₅₀ = 59.41 µg/mL mdpi.com
Cyperus iria EC₅₀ = 64.90 µg/mL mdpi.com
Echinochloa crusgalli EC₅₀ = 65.33 µg/mL mdpi.com
Trifolium repens EC₅₀ = 67.41 µg/mL mdpi.com
Compound 4 Lolium temulentum 100% seed germination inhibition at 5 mM ekb.eg
Compound 7 Lolium temulentum 100% seed germination inhibition at 5 mM ekb.eg

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Greener Synthetic Routes

A primary challenge in chemical manufacturing is the development of environmentally benign processes. ijsetpub.comnumberanalytics.com The synthesis of cyanoethylpyrazoles is an area where the principles of green chemistry can be more rigorously applied to minimize waste, reduce energy consumption, and utilize safer, renewable materials. ijsetpub.comnumberanalytics.comacs.org

Key strategies for future research include:

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic ones can dramatically reduce waste and improve atom economy. acs.org The development of novel catalysts, such as magnetically recoverable nano-crystalline catalysts, could facilitate easy separation and recycling, further enhancing the sustainability of the process. oiccpress.commdpi.com Iron-catalyzed syntheses, known for being more sustainable, present a promising avenue for producing pyrazole (B372694) derivatives. nih.gov

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to be an efficient method for producing pyrazole derivatives, often leading to shorter reaction times and higher yields. researchgate.netbeilstein-journals.org Further exploration of microwave, ultrasonic, and solvent-free reaction conditions is warranted. mdpi.com

Renewable Feedstocks and Solvents: A significant goal is to move away from petroleum-based starting materials towards renewable resources like biomass. ijsetpub.com Research into synthesizing pyrazole precursors from bio-derived molecules is a critical long-term objective. Similarly, replacing hazardous organic solvents with water or greener alternatives like polyethylene (B3416737) glycol (PEG) is essential. nih.gov

Process Intensification: Methodologies like one-pot syntheses and flow chemistry can lead to more efficient and safer processes by minimizing the handling of intermediate compounds and allowing for better control over reaction parameters. ijsetpub.com

Table 1: Green Chemistry Approaches for Cyanoethylpyrazole Synthesis

Green Strategy Principle Potential Application for this compound Supporting Research Context
Catalysis Use of catalytic reagents over stoichiometric ones to minimize waste. acs.org Development of reusable solid-acid catalysts or transition-metal catalysts (e.g., Iron-based) for pyrazole ring formation. nih.govrsc.org Magnetically recoverable nano-catalysts used for pyrano-pyrazol synthesis. oiccpress.com
Atom Economy Maximize the incorporation of all materials used in the process into the final product. acs.org Designing cycloaddition or multicomponent reactions where most or all atoms from the reactants are part of the pyrazole product. General principle of green chemistry. acs.org
Alternative Energy Use of microwaves or ultrasound to reduce reaction times and energy consumption. Microwave-assisted synthesis of various pyrazolo[1,5-a] beilstein-journals.orgCurrent time information in Bangalore, IN.beilstein-journals.orgtriazines and other derivatives. beilstein-journals.org MAOS provides a novel and efficient means for organic reactions. researchgate.net
Renewable Resources Use of renewable feedstocks and less hazardous solvents. ijsetpub.com Investigating bio-based precursors for the pyrazole core and using water or bio-solvents in cyanoethylation steps. General shift towards biomass-derived feedstocks in organic synthesis. ijsetpub.com

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The functional groups of this compound—the pyrazole ring, the cyano group, and the ethyl bridge—offer multiple sites for chemical modification. A deeper understanding of its reactivity is key to creating a wider array of derivatives for various applications.

The reaction of β-cyanoethylhydrazine with β-ethoxy-α,β-unsaturated nitriles can yield 5-amino-1-β-cyanoethylpyrazoles, which can then be cyclized to form more complex fused heterocyclic systems like 5-amino-6,7-dihydropyrazolo[1,5-a]pyrimidine derivatives. researchgate.net This demonstrates a pathway from a simple this compound precursor to a more complex molecular architecture.

Future derivatization strategies could focus on:

Transformations of the Cyano Group: The cyano group is a versatile functional handle. Its reduction can lead to aminopropylpyrazoles, which are valuable precursors for ligands in coordination chemistry. researchgate.net However, the choice of reducing agent is critical, as strong reagents like lithium tetrahydridoaluminate can cause β-elimination of the entire cyanoethyl group. researchgate.net Exploring a broader range of selective reduction, hydrolysis, and cycloaddition reactions involving the nitrile will yield new families of compounds.

Functionalization of the Pyrazole Ring: While the N1 position is occupied by the cyanoethyl group, the other positions on the pyrazole ring (C3, C4, C5) are targets for functionalization through electrophilic substitution, lithiation, or metal-catalyzed cross-coupling reactions. beilstein-journals.org This allows for the introduction of aryl, alkyl, and other functional groups to fine-tune the electronic and steric properties of the molecule.

Complex Fused Systems: this compound derivatives can serve as building blocks for constructing polycyclic and fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines and pyrazolo[1,5-a] beilstein-journals.orgCurrent time information in Bangalore, IN.beilstein-journals.orgtriazines. beilstein-journals.orgbeilstein-journals.org

Advanced Computational Modeling for Predictive Synthesis and Properties

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. auburn.edu By predicting properties and reaction outcomes, modeling can guide experimental work, saving time and resources. nih.govconicet.gov.ar

For this compound, advanced computational modeling can be applied to:

Predict Reaction Outcomes: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, predict regioselectivity in derivatization reactions, and identify the most energetically favorable synthetic pathways. nih.govrsc.org This is particularly useful for designing greener synthetic routes or predicting the outcome of novel reactions. mit.edu

Forecast Molecular Properties: Computational tools can predict a wide range of physicochemical properties, including solubility, lipophilicity, and electronic properties (HOMO-LUMO energies). nih.govnih.govlsuhsc.edu This is crucial for designing this compound derivatives for specific applications, such as pharmaceuticals or materials science, where properties like blood-brain barrier penetration or nonlinear optical response are important. nih.govnih.gov

Virtual Screening and Design: Molecular modeling allows for the in silico design and screening of large libraries of virtual this compound derivatives for potential biological activity or material performance, enabling researchers to prioritize the most promising candidates for synthesis. auburn.edunih.gov AI and machine learning models trained on large DFT and experimental datasets can further enhance the accuracy of property prediction. nsf.gov

Table 2: Computational Methods in this compound Research

Computational Technique Application Predicted Properties Supporting Research Context
Density Functional Theory (DFT) Elucidate electronic structure and reaction mechanisms. Geometry, vibrational frequencies, reaction energies, HOMO-LUMO gap, NLO properties. Used to study N-(2-cyanoethyl)-N-butylaniline. nih.gov
Molecular Docking Predict binding affinity and mode of interaction with biological targets. Binding scores, protein-ligand interactions. Used in a computational screen to identify kinase inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with physical or biological properties. Solubility, toxicity, CNS penetration, biological activity (IC50). Used to design pyridine (B92270) variants of BPA for glioblastoma. nih.govlsuhsc.edu
Machine Learning / AI Predict material properties from large datasets. Formation energy, bulk modulus, band gap. AI leveraged with DFT to predict material properties more accurately than DFT alone. nsf.gov

Design and Synthesis of Complex Architectures Incorporating this compound

The synthesis of complex molecules is a central theme in modern organic chemistry. nih.gov this compound can serve as a valuable building block in the construction of larger, more intricate molecular and supramolecular structures. numberanalytics.com

Future work in this area could involve:

Macrocycles and Cages: Incorporating the this compound unit into macrocyclic structures. This could be achieved through strategies that leverage the reactivity of its functional groups, for example, by forming amide or ester linkages after converting the cyano group to a carboxylic acid or amine.

Dendrimers and Polymers: Using this compound as a core or a branching unit for the synthesis of dendrimers. Polymerization of vinyl-functionalized cyanoethylpyrazoles could lead to novel polymers with unique thermal and optical properties.

Covalent Organic Frameworks (COFs): Designing and synthesizing COFs where this compound derivatives act as the organic linkers. bist.eu Such materials could have applications in gas storage, separation, or catalysis.

Complex Natural Product Synthesis: While not a natural product itself, the pyrazole moiety is present in some natural systems. Advanced synthetic strategies, such as multi-step C-H functionalization, could be used to build complex targets that feature a this compound fragment. eurekalert.org

Investigation of this compound in Catalytic Systems (e.g., as ligands or catalysts)

The nitrogen atoms of the pyrazole ring make it an excellent coordinating group for metal ions. This has led to the widespread use of pyrazole-based ligands in catalysis. nih.gov this compound and its derivatives represent a largely untapped resource for the development of new catalytic systems. rsc.org

Research should be directed towards:

Precursors to Scorpionate and NHC Ligands: The cyanoethyl group can be chemically transformed into other functionalities. For example, its reduction to an aminopropyl group creates a new coordination site, enabling the synthesis of novel multidentate ligands. researchgate.net Pyrazole derivatives are also precursors to N-heterocyclic carbenes (NHCs), a dominant class of ligands in modern catalysis. mdpi.combeilstein-journals.org

Tuning Electronic Properties: The cyano group is strongly electron-withdrawing, which can significantly influence the electronic properties of a metal center when a this compound derivative is used as a ligand. This allows for the fine-tuning of a catalyst's redox potential and reactivity, which is crucial for controlling catalytic cycles in reactions like atom transfer radical polymerization (ATRP) or cross-coupling. cmu.edunih.gov

Homogeneous and Heterogeneous Catalysis: this compound-based ligands can be used to create soluble, homogeneous catalysts. rsc.org Alternatively, they can be immobilized on solid supports to create recyclable, heterogeneous catalysts, combining the high selectivity of molecular catalysts with the practical advantages of solid-phase systems. nih.gov

Organocatalysis: The pyrazole ring itself, particularly when functionalized with acidic or basic groups, could potentially act as an organocatalyst for various transformations.

Q & A

Q. What are the optimal synthetic routes for Cyanoethylpyrazole derivatives?

Methodological Answer: Retrosynthetic analysis is critical for identifying disconnections and simplifying synthesis pathways. For pyrazole derivatives, common precursors like ethyl cyanoacetate or cyanomethyl intermediates are often used. Reaction conditions (e.g., solvent, temperature) should be optimized using factorial design (see Advanced Questions). Key steps include:

  • Cyanoethylation : Introducing the cyanoethyl group via nucleophilic substitution or condensation reactions .
  • Purification : High Performance Liquid Chromatography (HPLC) ensures ≥95% purity, validated by retention time and peak integration .
  • Structural Confirmation : X-ray crystallography (e.g., bond lengths: C–N ≈ 1.34 Å, C–C ≈ 1.46 Å) and NMR (e.g., pyrazole proton shifts at δ 7.2–8.5 ppm) .

Q. Table 1: Common Synthetic Pathways

PrecursorReaction TypeKey ConditionsYield (%)
Ethyl cyanoacetateCondensationDMF, 80°C, 12h65–75
Cyanomethyl pyrazoleNucleophilic substitutionK₂CO₃, THF, reflux70–85

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer: A multi-technique approach ensures accurate structural and functional validation:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2240 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D molecular geometry (e.g., dihedral angles between pyrazole and cyanoethyl groups) .
  • HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Reference Data (NIST):

  • Boiling Point: 245–250°C (varies with substituents) .
  • Molecular Weight: 179.18 g/mol (for ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate) .

Q. What are key considerations in designing bioactivity assays for this compound compounds?

Methodological Answer:

  • In-Vitro Models : Use cell lines (e.g., HEK-293 for cytotoxicity) with dose-response curves (IC₅₀ calculations) .
  • Control Groups : Include positive (e.g., doxorubicin) and vehicle controls to isolate compound-specific effects .
  • Replicates : Minimum triplicate runs to ensure statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

Methodological Answer: Factorial design systematically evaluates variables (e.g., temperature, solvent, catalyst). For example:

  • 2³ Design : Tests 3 factors (temperature: 60°C vs. 80°C; solvent: DMF vs. THF; catalyst: K₂CO₃ vs. NaOAc) across 8 experiments .
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, THF, K₂CO₃) for maximum yield (85%) .

Q. Table 2: Factorial Design Example

ExperimentTemp (°C)SolventCatalystYield (%)
160DMFK₂CO₃62
280THFNaOAc78

Q. How can computational methods resolve contradictions in bioactivity data?

Methodological Answer:

  • Molecular Docking : Predicts binding affinities (e.g., ΔG = -8.2 kcal/mol for kinase inhibition) using AutoDock Vina .
  • DFT Calculations : Validates electronic properties (e.g., HOMO-LUMO gaps ≈ 4.1 eV) to correlate with observed reactivity .
  • Cross-Validation : Compare computational predictions with experimental IC₅₀ values to identify outliers .

Q. How to validate structural data when X-ray crystallography is infeasible?

Methodological Answer:

  • NMR/IR Cross-Validation : Match experimental spectra with simulated data (e.g., Gaussian 16 software) .
  • Comparative Crystallography : Use analogous compounds (e.g., dimethyl pyrazole dicarboxylate, CCDC 753291) as references .

Q. What strategies address low yields in this compound derivatization?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for cross-coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2h vs. 12h) and improves yields by 15–20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.